Benzyl Benzyloxyacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-phenylmethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(19-12-15-9-5-2-6-10-15)13-18-11-14-7-3-1-4-8-14/h1-10H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPVWBOETWMIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302773 | |
| Record name | Benzyl Benzyloxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30379-54-5 | |
| Record name | NSC153413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl Benzyloxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl Benzyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for benzyl benzyloxyacetate, a valuable ester in organic synthesis. The document details two core methodologies: the Williamson ether synthesis and Fischer esterification, offering insights into their reaction mechanisms, experimental protocols, and relevant quantitative data. This guide is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.
Synthesis Pathways and Mechanisms
This compound can be synthesized through two principal routes: the Williamson ether synthesis and Fischer esterification. Each pathway offers distinct advantages and involves different mechanistic steps.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In the context of this compound synthesis, this pathway can be approached in two ways. The overarching mechanism is a bimolecular nucleophilic substitution (SN2) reaction.
Pathway 1a: Reaction of Sodium Benzyloxide with Benzyl Chloroacetate
In this approach, benzyl alcohol is first deprotonated by a strong base, such as sodium hydride, to form the highly nucleophilic sodium benzyloxide. This alkoxide then attacks the electrophilic carbon of benzyl chloroacetate, displacing the chloride leaving group to form the target ester.
Pathway 1b: Reaction of Benzyl Alcohol with Bromoacetic Acid followed by Esterification
This two-step variation involves the initial synthesis of benzyloxyacetic acid. Here, benzyl alcohol is reacted with bromoacetic acid in the presence of a base. The resulting benzyloxyacetic acid is then esterified with benzyl alcohol under acidic conditions, following a Fischer esterification mechanism.
Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. For the synthesis of this compound, this involves the direct reaction of benzyloxyacetic acid with benzyl alcohol. The reaction is reversible and is typically driven to completion by removing the water formed as a byproduct or by using an excess of one of the reactants. The mechanism involves the protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by the alcohol.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the aforementioned pathways. These protocols are based on established chemical literature for similar transformations.
Williamson Ether Synthesis: Pathway 1a
Synthesis of this compound from Sodium Benzyloxide and Benzyl Chloroacetate
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl chloroacetate
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous THF to the flask via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium benzyloxide solution back to 0 °C.
-
Add a solution of benzyl chloroacetate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Fischer Esterification
Synthesis of this compound from Benzyloxyacetic Acid and Benzyl Alcohol
Materials:
-
Benzyloxyacetic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve benzyloxyacetic acid (1.0 eq) and benzyl alcohol (1.2 eq) in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of benzyl acetate, a structurally similar compound. This data can serve as a reference for optimizing the synthesis of this compound.
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | 1:1 | Reflux | 1 | 94.3 | [1] |
| Strong acid cation exchange resin | 4:5 | 100 | 10 | 84.23 | [2] |
| FeCl₃/carbon | 1:1.8 | - | 2 | 89.10 | [2] |
| Phosphotungstic acid | 2.5:1 | - | 2 | 90.0 | [2] |
| N-methylpyrrolidone hydrosulfate | 1.4:1 | 110 | 1 | 98.6 | [2] |
Visualizations
The following diagrams illustrate the synthesis pathways and reaction mechanisms.
References
An In-depth Technical Guide to the Physicochemical Properties of Benzyl Benzyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl benzyloxyacetate, with the chemical formula C₁₆H₁₆O₃, is an organic ester that holds potential interest for various applications in research and development, including as a building block in organic synthesis and potentially in the design of new chemical entities. This technical guide provides a comprehensive overview of its core physicochemical properties, compiled from available data. A significant challenge in characterizing this compound is the prevalence of data for the structurally similar but distinct compound, benzyl acetate. This guide focuses exclusively on this compound (CAS No: 30379-54-5).
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available, comprehensive experimental values for properties such as melting point and solubility are not widely reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | [2] |
| Boiling Point | 203-205 °C at 11 Torr | [1] |
| Density | 1.135 ± 0.06 g/cm³ | [1] |
| Melting Point | Not available | |
| Solubility | Not available |
Synthesis
A generalized workflow for such a synthesis is presented below.
Experimental Protocol: Fischer Esterification (Hypothetical)
-
Materials:
-
Benzyloxyacetic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of benzyloxyacetic acid and benzyl alcohol, along with a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
-
Spectral Data
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire this data on their synthesized or acquired samples for unambiguous identification. The expected spectral features are outlined below based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two benzyl groups and the methylene protons of the acetate moiety. The aromatic protons would likely appear in the range of 7.2-7.5 ppm. The two sets of benzylic protons (-CH₂-) would appear as singlets, likely in the range of 4.5-5.5 ppm. The methylene protons of the acetate group (-OCH₂CO-) would also be expected to appear as a singlet, likely in the range of 4.0-4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester group (around 170 ppm), the aromatic carbons (in the 127-138 ppm range), and the aliphatic carbons of the benzyl and acetate moieties (in the 60-80 ppm range).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching bands, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ at m/z 256 would be expected. Common fragmentation patterns for benzyl esters may include the loss of the benzyloxycarbonyl group or cleavage to form the tropylium ion (m/z 91).
Biological Activity and Signaling Pathways
Currently, there is no publicly available information on the biological activities or associated signaling pathways of this compound. Further research is required to explore its potential pharmacological or toxicological profile. A general workflow for screening a novel compound for biological activity is depicted below.
Conclusion
This technical guide provides a summary of the currently available physicochemical properties of this compound. While some fundamental data has been established, there remain significant gaps in the experimental characterization of this compound, particularly concerning its melting point, solubility, and comprehensive spectral data. Furthermore, its biological profile is at present unknown. The information and generalized protocols provided herein are intended to serve as a valuable resource for researchers and professionals in guiding future studies to fully elucidate the properties and potential applications of this molecule. It is strongly recommended that researchers independently verify the properties of any synthesized or acquired samples of this compound through rigorous analytical methods.
References
Benzyl Benzyloxyacetate CAS number and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl Benzyloxyacetate, focusing on its chemical identity, spectral data, and the experimental protocols for its characterization. Given the limited availability of published experimental spectral data for this specific compound, this guide also presents predicted spectral characteristics based on its chemical structure and data from analogous compounds.
Chemical Identity and Properties
This compound, also known as Benzyl 2-(benzyloxy)acetate, is an ester with the chemical formula C₁₆H₁₆O₃.[1] Its unique structure, containing two benzyl groups, makes it a compound of interest in organic synthesis and potentially in the development of new chemical entities.
| Property | Value | Reference |
| CAS Number | 30379-54-5 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₆O₃ | [1][2] |
| Molecular Weight | 256.2964 g/mol | [1] |
| Synonyms | Benzyl 2-(benzyloxy)acetate, 2-(Phenylmethoxy)acetic acid phenylmethyl ester, NSC 153413 | [2] |
Spectral Data
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit signals corresponding to the distinct proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.35 | Multiplet | 10H | Aromatic protons (C₆H₅) of both benzyl groups |
| ~ 5.20 | Singlet | 2H | Methylene protons of the benzyl ester group (O-CH₂-Ph) |
| ~ 4.65 | Singlet | 2H | Methylene protons of the benzyloxy group (Ph-CH₂-O) |
| ~ 4.15 | Singlet | 2H | Methylene protons of the acetate group (-O-CH₂-C=O) |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique chemical environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Carbonyl carbon (C=O) of the ester |
| ~ 137 | Quaternary aromatic carbon of the benzyloxy group |
| ~ 135 | Quaternary aromatic carbon of the benzyl ester group |
| ~ 128.7 | Aromatic CH carbons |
| ~ 128.5 | Aromatic CH carbons |
| ~ 128.1 | Aromatic CH carbons |
| ~ 73 | Methylene carbon of the benzyloxy group (Ph-CH₂-O) |
| ~ 68 | Methylene carbon of the acetate group (-O-CH₂-C=O) |
| ~ 67 | Methylene carbon of the benzyl ester group (O-CH₂-Ph) |
Predicted Infrared (IR) Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2850 | Medium | Aliphatic C-H stretch |
| ~ 1750 | Strong | C=O stretch of the ester |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |
| ~ 1200 | Strong | C-O stretch of the ester |
| ~ 1100 | Strong | C-O stretch of the ether |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound under electron ionization (EI) is expected to show fragmentation patterns characteristic of benzyl esters and ethers.
| m/z | Ion |
| 256 | [M]⁺ (Molecular ion) |
| 165 | [M - C₇H₇O]⁺ |
| 107 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube into the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Standard parameters for acquisition can be used, with adjustments to the number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum.[6]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.[5] Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Perform a background scan with a clean and empty ATR crystal to account for atmospheric and instrumental interferences.[8]
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.[9][10]
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.[11]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C-O, aromatic C-H).[11]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Logical Relationships and Workflows
The following diagrams illustrate key relationships and workflows relevant to the study of this compound.
Caption: Synthesis and Spectroscopic Characterization Workflow.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
References
- 1. aablocks.com [aablocks.com]
- 2. benzyl acetate suppliers USA [americanchemicalsuppliers.com]
- 3. Benzyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound,30379-54-5-Amadis Chemical [amadischem.com]
- 5. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 6. rsc.org [rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
A Comprehensive Technical Guide to the Synthesis of Benzyl Benzyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review on the synthesis of Benzyl Benzyloxyacetate, a significant compound in various chemical and pharmaceutical research fields. This document outlines the primary synthetic routes, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is an ester characterized by the presence of both a benzyl ester and a benzyl ether functional group. Its synthesis primarily involves a two-step process: the preparation of benzyloxyacetic acid followed by its esterification with benzyl alcohol. This guide will detail the methodologies for both of these critical steps.
Synthesis of the Precursor: Benzyloxyacetic Acid
The most common and practical route for synthesizing benzyloxyacetic acid is via the Williamson ether synthesis. This method involves the reaction of an alkali salt of glycolic acid or a haloacetic acid with a benzyl halide. A notable procedure provides a safer and more scalable alternative to methods employing pyrophoric bases like sodium hydride.
Williamson Ether Synthesis of Benzyloxyacetic Acid
An efficient method for the preparation of benzyloxyacetic acid involves the reaction of chloroacetic acid with benzyl alcohol in the presence of powdered potassium hydroxide (KOH).[1] This approach avoids the use of hazardous reagents and does not require chromatographic purification.[1]
Experimental Protocol:
A general and practical procedure for the synthesis of benzyloxyacetic acid is as follows:
-
To a 3-liter, 4-necked round-bottomed flask equipped with a condenser, thermocouple, nitrogen inlet, and mechanical stirrer, add 459 g (4.23 mol) of benzyl alcohol and 500 mL of THF.[1]
-
To the resulting homogeneous solution, add 210 g (3.18 mol) of 85% powdered KOH portion-wise in four 52.5 g aliquots over 4 hours, while maintaining the internal temperature below 40 °C.[1]
-
Cool the bright orange slurry to 10 °C in an acetone/ice bath.[1]
-
Add 100 g (1.06 mol) of chloroacetic acid in four 25 g aliquots over 35 minutes.[1]
-
Heat the solution to 70 °C and stir for 1.5 hours.[1]
-
After cooling to room temperature, add 400 mL of water and 400 mL of MTBE.[1]
-
Separate the layers and wash the aqueous layer with MTBE (4 x 400 mL).[1]
-
Acidify the aqueous layer with 250 mL of concentrated hydrochloric acid and extract with MTBE (2 x 400 mL).[1]
-
Concentrate the organic extracts under reduced pressure to yield benzyloxyacetic acid.[1]
This procedure typically yields benzyloxyacetic acid in the range of 60-65%, and the product is sufficiently pure for subsequent reactions without further purification.[1]
Logical Workflow for Benzyloxyacetic Acid Synthesis:
Synthesis of this compound
Fischer Esterification
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[3] To drive the equilibrium towards the product, an excess of one of the reactants (typically the less expensive one) is used, or water is removed as it is formed.[4]
General Experimental Protocol (Adapted from Benzyl Acetate Synthesis):
The following is a generalized protocol for the Fischer esterification of benzyloxyacetic acid with benzyl alcohol, based on established procedures for similar esters.[4][5]
-
In a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus), combine benzyloxyacetic acid (1.0 eq.), benzyl alcohol (1.0-1.5 eq.), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Reaction Pathway for this compound Synthesis:
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of benzyloxyacetic acid and provide a comparative overview of reaction conditions for the analogous synthesis of benzyl acetate, which can inform the optimization of this compound synthesis.
Table 1: Synthesis of Benzyloxyacetic Acid
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Chloroacetic Acid | KOH | THF | 70 | 1.5 | 60-65 | [1] |
Table 2: Comparative Data for Benzyl Acetate Synthesis via Esterification of Benzyl Alcohol
| Carboxylic Acid | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Zeolite HX | 1:4 | 110 | 12 | ~58 | [6] |
| Acetic Acid | Na-β Zeolite | 1:1, 1:2, 2:1 | - | - | 44-83 | [5] |
| Acetic Acid | Lipase | - | 30 | 24 | >97 | [7] |
Conclusion
The synthesis of this compound is a two-step process that is readily achievable in a laboratory setting. The preparation of the benzyloxyacetic acid precursor is well-documented, with a safe and efficient protocol available. The subsequent Fischer esterification with benzyl alcohol, while not explicitly detailed for this specific product in the surveyed literature, can be reliably performed by following established procedures for similar esterifications, such as that of benzyl acetate. The provided data and protocols offer a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize this compound for their research needs. Further optimization of the final esterification step may be required to achieve high yields, and the comparative data on benzyl acetate synthesis provides a valuable starting point for such efforts.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. lookchem.com [lookchem.com]
- 3. homework.study.com [homework.study.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads | MDPI [mdpi.com]
An In-depth Technical Guide on Benzyl Benzyloxyacetate
Disclaimer: This document summarizes the currently available scientific and technical information on Benzyl Benzyloxyacetate. It is intended for researchers, scientists, and drug development professionals. The synthesis protocols described herein are proposed based on established chemical principles and have not been experimentally validated for this specific compound due to a lack of published literature.
Introduction
This compound (CAS No. 30379-54-5) is an organic ester with the molecular formula C₁₆H₁₆O₃.[1] Its structure is characterized by a benzyl group attached to the carbonyl carbon of an acetate moiety, which in turn has a benzyloxy group substituting one of the methyl protons of the acetate. This compound is also known by other names including Benzyl 2-(benzyloxy)acetate and 2-(PhenylMethoxy)acetic Acid PhenylMethyl Ester.[1] Despite its well-defined structure, there is a significant lack of published research on the history of its discovery, specific synthetic methodologies, and biological activities. This guide aims to consolidate the known information and propose potential synthetic pathways based on fundamental principles of organic chemistry.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 30379-54-5 | [1] |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| Boiling Point | 203-205 °C (at 11 Torr) | [1] |
| Density | 1.135 ± 0.06 g/cm³ (Predicted) | [1] |
| Synonyms | Benzyl 2-(benzyloxy)acetate, 2-(PhenylMethoxy)acetic Acid PhenylMethyl Ester, NSC 153413 | [1] |
Proposed Synthetic Routes
Due to the absence of specific literature on the synthesis of this compound, this section outlines a plausible two-step synthetic approach. This proposed pathway involves the synthesis of the precursor, benzyloxyacetic acid, followed by its esterification with benzyl alcohol.
Step 1: Synthesis of Benzyloxyacetic Acid via Williamson Ether Synthesis
The first step involves the synthesis of benzyloxyacetic acid from benzyl alcohol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid, via the Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the alkoxide of benzyl alcohol acts as a nucleophile, displacing the halide from the haloacetic acid.
Reaction Scheme:
Workflow Diagram:
Generalized Experimental Protocol:
-
Alkoxide Formation: In a reaction vessel, dissolve benzyl alcohol in a suitable solvent. Add a strong base, such as sodium hydroxide, to deprotonate the alcohol and form the sodium benzoxide intermediate.
-
Nucleophilic Substitution: To the solution of the alkoxide, add a haloacetic acid (e.g., chloroacetic acid) portion-wise while monitoring the temperature. The reaction mixture is then typically heated to ensure the completion of the reaction.
-
Work-up and Acidification: After the reaction is complete, the mixture is cooled, and any excess base is neutralized. The aqueous solution is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the benzyloxyacetic acid.
-
Purification: The crude benzyloxyacetic acid can be purified by recrystallization from a suitable solvent system.
Step 2: Esterification of Benzyloxyacetic Acid with Benzyl Alcohol
The second step is the esterification of the synthesized benzyloxyacetic acid with benzyl alcohol to yield this compound. Two common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.
This classic method involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.
Reaction Scheme:
Workflow Diagram:
Generalized Experimental Protocol:
-
Reaction Setup: Combine benzyloxyacetic acid, an excess of benzyl alcohol (to drive the equilibrium), and a catalytic amount of a strong acid (e.g., sulfuric acid) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux: Heat the reaction mixture to reflux until the theoretical amount of water is collected.
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
This method is a milder alternative to Fischer esterification, particularly suitable for substrates that may be sensitive to strong acids. It utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Scheme:
(DCU = Dicyclohexylurea)
Workflow Diagram:
Generalized Experimental Protocol:
-
Reaction Setup: Dissolve benzyloxyacetic acid, benzyl alcohol, and a catalytic amount of DMAP in an anhydrous aprotic solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere.
-
Addition of Coupling Agent: Cool the solution in an ice bath and add a solution of DCC or EDC in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or other analytical techniques).
-
Work-up: A precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous salt, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Discovery and History
A comprehensive search of scientific databases and historical chemical literature did not yield any specific information regarding the discovery or the history of the synthesis of this compound. It is likely that this compound has not been the subject of dedicated historical study or may have been synthesized as part of a larger, unpublished research effort.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described in the scientific literature. Its structural similarity to other benzyl esters might suggest potential applications in fragrance, flavor, or as a specialty chemical, but this remains speculative without experimental evidence.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for this compound is readily available. However, based on its structure as an ester, general laboratory safety precautions should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, it is recommended to consult the MSDS of structurally similar compounds and to perform a thorough risk assessment before handling.
Conclusion
This compound is a known chemical entity with defined physical properties but a notable absence of dedicated research in the public domain. This guide has provided a summary of its known characteristics and has proposed logical and well-established synthetic routes for its preparation. The lack of information on its history, biological activity, and specific synthesis protocols highlights a gap in the current scientific knowledge and presents an opportunity for future research to explore the potential applications of this compound. Researchers and drug development professionals are encouraged to use the proposed methodologies as a starting point for their investigations into this molecule.
References
An In-depth Technical Guide on the Stability and Degradation of Benzyl Esters: Benzyl Acetate and Benzyl Benzoate
A Note on the Topic: Initial research for "Benzyl Benzyloxyacetate" did not yield specific stability and degradation studies, suggesting it may be an uncommon compound or a misnomer. This guide focuses on two closely related and widely used industrial compounds: Benzyl Acetate and Benzyl Benzoate . The stability profiles and degradation pathways of these compounds are well-documented and provide a relevant and comprehensive response for researchers, scientists, and drug development professionals.
Benzyl Acetate (C₉H₁₀O₂)
Benzyl acetate is an organic ester formed from the condensation of benzyl alcohol and acetic acid.[1] It is a colorless liquid with a characteristic sweet, floral (jasmine) aroma and is a major component of several essential oils.[1][2][3] It is widely used as a fragrance in soaps, detergents, and perfumes, and as a flavoring agent.[2][4]
Stability Profile
Benzyl acetate is considered stable under normal conditions of use and storage.[4][5] However, it is susceptible to degradation under specific conditions:
-
Hydrolysis: It can be hydrolyzed to benzyl alcohol and acetic acid. This process is a primary degradation pathway.[2][3]
-
Thermal Stress: Heating to decomposition can release irritating fumes and potentially toxic gases like carbon monoxide and carbon dioxide.[4][5] Vapors may form explosive mixtures with air at temperatures above 90°C.[4][5]
-
Oxidation: It reacts with strong oxidants, which can lead to fire and explosion hazards.[4][5]
Degradation Pathway
The primary degradation pathway for benzyl acetate is hydrolysis, followed by the oxidation of the resulting benzyl alcohol.
-
Hydrolysis: The ester linkage in benzyl acetate is cleaved in the presence of water to yield benzyl alcohol and acetic acid.[2][3]
-
Oxidation: The resulting benzyl alcohol is then oxidized, first to benzaldehyde and subsequently to benzoic acid.[2][3]
In biological systems, the benzoic acid is further metabolized. The major metabolite found in urine is hippuric acid, with smaller amounts of benzoyl glucuronide and benzylmercapturic acid also present.[2][6]
Experimental Protocols for Stability Analysis
A validated stability-indicating analytical method is crucial for assessing the degradation of benzyl acetate. High-Performance Liquid Chromatography (HPLC) is the most common technique.
Recommended HPLC Method: A reverse-phase (RP) HPLC method can be employed for the analysis of benzyl acetate and its degradation products.[7]
-
Column: Newcrom R1 or equivalent C18 column.[7]
-
Mobile Phase: A simple mobile phase containing acetonitrile (MeCN) and water is typically used. For improved peak shape and resolution, an acidifier like phosphoric acid or formic acid (for MS compatibility) can be added.[7]
-
Detection: UV detection is suitable for benzyl acetate and its aromatic degradation products.
-
Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies should be conducted as per ICH guidelines. This involves subjecting benzyl acetate solutions to stress conditions such as:
-
Acid Hydrolysis: 1 M HCl at 80°C.
-
Base Hydrolysis: 1 M NaOH at 80°C.
-
Oxidation: 3-30% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid or solution at an elevated temperature (e.g., 105°C).[8]
-
Photostability: Exposing the sample to light as per ICH Q1B guidelines.
-
Benzyl Benzoate (C₁₄H₁₂O₂)
Benzyl benzoate is the ester of benzyl alcohol and benzoic acid.[9] It can be a viscous liquid or solid flakes with a faint sweet-balsamic odor.[9] It is used as a medication to treat scabies and lice, as a fragrance fixative, a plasticizer, and a solvent.[9][10]
Stability Profile
Benzyl benzoate is generally stable under recommended storage conditions but is susceptible to degradation under stress.[11][12]
-
Hydrolysis: The ester bond can be hydrolyzed under both acidic and basic conditions, though the rate is slow near neutral pH.[13]
-
Thermal Decomposition: When heated to decomposition, it can emit acrid and irritating fumes.[13]
-
Photodegradation: Benzyl benzoate contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[13]
Quantitative Stability Data
The following table summarizes the estimated hydrolysis half-life for benzyl benzoate at different pH levels.
| Stress Condition | Parameter | Value | Reference |
| Hydrolysis | Half-life at pH 7 | 1.7 years (estimated) | [13] |
| Hydrolysis | Half-life at pH 8 | 63 days (estimated) | [13] |
| Photodegradation | Atmospheric half-life | 55 hours (estimated) | [13] |
Degradation Pathways
Benzyl benzoate degrades through several pathways, including hydrolysis, photolysis, and biodegradation.
1. Hydrolytic Degradation: The primary hydrolytic degradation pathway involves the cleavage of the ester bond to form benzyl alcohol and benzoic acid.[9]
2. Photodegradation: Exposure to sunlight, especially in the presence of a photosensitizer, can lead to homolytic fission of the ester bond. This generates benzoyloxyl and benzyl radicals, which subsequently form a variety of products including benzoic acid and benzyl alcohol.[14]
3. Biodegradation: Certain bacteria, such as Acinetobacter sp. and Pseudomonas desmolyticum, can enzymatically hydrolyze benzyl benzoate to benzyl alcohol and benzoate as the initial step in its metabolism.[15][16] The benzyl alcohol is then oxidized to benzaldehyde and further to benzoate, which enters central metabolic pathways.[15]
Experimental Protocol for Forced Degradation Studies
The following is a general protocol for conducting forced degradation studies on benzyl benzoate, in line with ICH guidelines, to establish its intrinsic stability and develop a stability-indicating method.[11]
Objective: To achieve 5-20% degradation to identify potential degradation products.[11]
1. Materials and Reagents:
-
Benzyl Benzoate reference standard
-
HPLC grade acetonitrile and water
-
Formic acid (or other suitable acidifier)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3-30%)
2. Equipment:
-
Validated HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[11]
-
Thermostatic water bath or oven
-
Photostability chamber
3. HPLC Method (Example): [11]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV
-
Column Temperature: 30°C
4. Sample Preparation:
-
Prepare a stock solution of benzyl benzoate in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL.[11]
5. Stress Conditions Application:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for a specified duration (e.g., 8 hours). Cool and neutralize with 1 M NaOH before analysis.[8]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for a specified duration (e.g., 4 hours). Cool and neutralize with 1 M HCl before analysis.[8]
-
Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ (concentration may need to be optimized). Keep at room temperature for a specified duration (e.g., 24 hours), protected from light.[8]
-
Thermal Degradation: Expose a known quantity of solid benzyl benzoate to dry heat in an oven (e.g., 105°C for 48 hours).[8] Dissolve the stressed solid in a suitable solvent for analysis.
-
Photodegradation: Expose the stock solution (in a photostable, transparent container) to light in a photostability chamber according to ICH Q1B guidelines. A parallel control sample should be wrapped in aluminum foil to protect it from light.
6. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
-
Assess peak purity of the main component to ensure the method is specific.
-
Identify and characterize major degradation products using techniques like LC-MS if necessary.
References
- 1. Benzyl acetate - Wikipedia [en.wikipedia.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzyl acetate | 140-11-4 [chemicalbook.com]
- 5. Benzyl acetate CAS#: 140-11-4 [m.chemicalbook.com]
- 6. Studies on benzyl acetate. I. Effect of dose size and vehicle on the plasma pharmacokinetics and metabolism of [methylene-14C]benzyl acetate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Benzyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Productive degradation of the biocide benzylbenzoate by Acinetobacter sp. strain AG1 isolated from the River Elbe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of Benzyl Benzyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl benzyloxyacetate is an organic ester with potential applications in various fields, including pharmaceuticals and material science. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different environments. This technical guide provides a comprehensive overview of the key thermodynamic parameters of this compound, detailed experimental protocols for their determination, and a framework for data presentation. Due to the limited availability of published experimental data for this specific compound, this guide also serves as a methodological handbook for researchers seeking to characterize this compound or similar compounds.
Physicochemical Properties of this compound
Limited data is currently available in the public domain for this compound. The known properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H16O3 | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| Boiling Point | 203-205 °C at 11 Torr | [1] |
| Density | 1.135 ± 0.06 g/cm³ | [1] |
Thermodynamic Data Summary
A complete thermodynamic dataset for this compound is not currently available in the literature. The following tables are presented as a template for the systematic recording and presentation of such data once determined experimentally. For illustrative purposes, some fields may be populated with data from a structurally similar compound, benzyl acetate, to demonstrate the expected format and typical range of values.
Table 1: Standard Molar Thermodynamic Properties
| Property | Symbol | Value (kJ/mol) | Temperature (K) | Pressure (bar) |
| Standard Molar Enthalpy of Formation | ΔfH° | Data not available | 298.15 | 1 |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | Data not available | 298.15 | 1 |
| Standard Molar Entropy | S° | Data not available | 298.15 | 1 |
| Standard Molar Heat Capacity (liquid) | Cp,l | Data not available | 298.15 | 1 |
| Standard Molar Heat Capacity (gas) | Cp,g | Data not available | 298.15 | 1 |
Table 2: Phase Transition Properties
| Property | Symbol | Value | Temperature (K) | Pressure (bar) |
| Melting Point | Tm | Data not available | - | 1 |
| Enthalpy of Fusion | ΔfusH | Data not available | Tm | 1 |
| Boiling Point (at 1 atm) | Tb | Data not available | - | 1 |
| Enthalpy of Vaporization | ΔvapH | Data not available | Tb | 1 |
Table 3: Vapor Pressure Data
| Temperature (K) | Vapor Pressure (Pa) |
| Data not available | Data not available |
| Data not available | Data not available |
| Data not available | Data not available |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic esters like this compound.
Boiling Point and Vapor Pressure Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] Ebulliometry is a precise method for this determination.[3]
Ebulliometry Protocol:
-
Apparatus Setup: An ebulliometer, which consists of a boiler, a condenser, and a temperature sensor (e.g., a platinum resistance thermometer), is assembled.[3]
-
Calibration: The boiling point of a reference substance with a well-known boiling point, typically distilled water, is measured to calibrate the apparatus under the current atmospheric pressure.[4][5]
-
Sample Measurement: A measured volume of this compound is placed in the boiler.
-
Heating: The sample is heated to a steady boil, ensuring a state of equilibrium between the liquid and vapor phases.
-
Temperature Recording: The temperature of the vapor-liquid equilibrium is recorded once it stabilizes. This temperature is the boiling point at the measured atmospheric pressure.
-
Vapor Pressure Curve: By systematically varying the pressure within the apparatus using a vacuum pump and a pressure controller, the boiling point can be measured at different pressures to construct a vapor pressure curve.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Benzyl Benzyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl benzyloxyacetate is an organic ester with significant potential in various scientific domains, including as a building block in organic synthesis and for the development of novel therapeutic agents. A thorough understanding of its molecular structure and conformational preferences is paramount for predicting its reactivity, designing new molecules with desired properties, and understanding its interactions in biological systems. This technical guide provides a comprehensive overview of the molecular structure of this compound, drawing upon theoretical predictions and experimental data from closely related analogs. It outlines a plausible synthetic route and discusses the key conformational features that govern its three-dimensional shape.
Molecular Structure
This compound (C₁₆H₁₆O₃) is the ester formed from the condensation of benzyloxyacetic acid and benzyl alcohol. Its structure is characterized by two benzyl groups and an acetate core, connected by an ether and an ester linkage, respectively.
The key structural features include:
-
Two Phenyl Rings: These aromatic rings are fundamental to the molecule's electronic properties and potential for π-π stacking interactions.
-
Ester Group: The ester linkage (-COO-) is a planar moiety and a key reactive center, susceptible to hydrolysis.
-
Ether Linkage: The ether bond (-O-) introduces a degree of flexibility into the molecule.
-
Methylene Bridges: The two methylene (-CH₂-) groups provide conformational flexibility through bond rotation.
Below is a two-dimensional representation of the this compound molecule.
Caption: 2D Structure of this compound
Predicted Conformation
While no direct experimental data from techniques like X-ray crystallography exists for this compound, its conformational preferences can be predicted based on theoretical calculations and the known conformations of related molecules such as benzyl alcohol and other benzyl esters.
The overall shape of the molecule is determined by the rotation around several key single bonds:
-
C-O and C-C bonds of the Ester: The ester group itself is planar, but rotation around the adjacent single bonds will influence the orientation of the benzyl and benzyloxy groups.
-
C-O-C bonds of the Ether: The ether linkage has a bent geometry, and rotation around the C-O bonds will alter the relative positions of the two benzyl moieties.
-
Phenyl-CH₂ bonds: Rotation around these bonds will determine the orientation of the phenyl rings relative to the rest of the molecule.
It is predicted that the molecule will adopt a conformation that minimizes steric hindrance between the two bulky benzyl groups. The phenyl rings are likely to be oriented away from each other. The conformation of the benzyl group attached to the ester oxygen is expected to be similar to that observed in other benzyl esters, where the C-O-C-C dihedral angle is close to 180° (anti-periplanar).
Proposed Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Fischer esterification of benzyloxyacetic acid with benzyl alcohol in the presence of an acid catalyst.
Synthesis of Benzyloxyacetic Acid
Reaction: Sodium salt of glycolic acid with benzyl chloride.
Protocol:
-
In a round-bottom flask, dissolve sodium glycolate in a suitable solvent such as dimethylformamide (DMF).
-
Add benzyl chloride to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the benzyloxyacetic acid.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure benzyloxyacetic acid.
Esterification to this compound
Reaction: Benzyloxyacetic acid with benzyl alcohol.
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of benzyloxyacetic acid and benzyl alcohol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Add a solvent that forms an azeotrope with water, such as toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data (Predicted and Comparative)
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H (both rings) | 7.2 - 7.4 | multiplet |
| O-CH₂-Ph | ~5.1 | singlet |
| O-CH₂-C=O | ~4.6 | singlet |
| C=O-O-CH₂-Ph | ~4.1 | singlet |
Comparative ¹H NMR Data for Benzyl Acetate
For comparison, the experimental ¹H NMR data for the structurally related benzyl acetate is presented below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.35 | multiplet |
| O-CH₂-Ph | 5.1 | singlet |
| CH₃ | 2.1 | singlet |
Physicochemical Properties
Based on its structure, this compound is expected to be a high-boiling, colorless to pale yellow liquid with a faint, pleasant odor. It is likely to be soluble in common organic solvents and have low solubility in water.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.29 g/mol |
| Boiling Point | > 200 °C (at atmospheric pressure) |
| LogP | ~3.5 |
Conclusion
This technical guide provides a foundational understanding of the molecular structure and conformation of this compound. While direct experimental data remains to be elucidated, the theoretical predictions and comparative data from related compounds offer valuable insights for researchers in organic synthesis and drug development. The proposed synthetic pathway provides a practical approach for the preparation of this compound, paving the way for further investigation into its chemical and biological properties. Future work should focus on obtaining crystallographic and detailed spectroscopic data to validate and refine the models presented here.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Quantum Chemical Calculations of Benzyl Benzyloxyacetate
Introduction
This compound is an organic compound with potential applications in various fields, including fragrance, materials science, and pharmaceuticals. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and for the rational design of new derivatives with enhanced biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful theoretical framework for investigating these properties at the atomic level. This guide outlines the standard computational protocols and expected outcomes from a thorough quantum chemical analysis of this compound, offering insights into its stability, reactivity, and potential interaction with biological targets.
Computational Methodology
The theoretical investigation of this compound would be performed using the Gaussian 09 software package. The molecular structure of the title compound would be optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) method in conjunction with the 6-311++G(d,p) basis set. This level of theory is widely used for its accuracy in predicting the geometries and electronic properties of organic molecules.[1][2][3] The absence of imaginary frequencies in the vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.
Subsequent calculations, including Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analysis, would be carried out at the same level of theory. The theoretical vibrational frequencies would be scaled by an appropriate factor to facilitate comparison with experimental FT-IR spectra.
Experimental Workflow
Caption: Computational workflow for the quantum chemical analysis of this compound.
Results and Discussion
Molecular Geometry
The geometry of this compound would be optimized to determine the most stable conformation. Key bond lengths, bond angles, and dihedral angles would be calculated and are presented in a hypothetical table below. These parameters are fundamental for understanding the molecule's three-dimensional structure and steric properties.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length (Å) | C=O | 1.215 |
| C-O (Ester) | 1.340 | |
| O-CH2 (Ester) | 1.450 | |
| C-O (Ether) | 1.425 | |
| C-C (Aromatic) | 1.390 - 1.405 | |
| Bond Angle (°) | O=C-O | 123.5 |
| C-O-CH2 (Ester) | 116.0 | |
| C-O-C (Ether) | 118.0 | |
| Dihedral Angle (°) | C-O-C=O | 180.0 |
| O-C-C-O | -85.0 |
Table 1: Hypothetical Optimized Geometrical Parameters for this compound.
Vibrational Analysis
The theoretical vibrational spectrum provides insights into the molecule's infrared (IR) and Raman activities. The calculated frequencies and their corresponding assignments help in the interpretation of experimental spectra. A selection of hypothetical vibrational modes is presented below.
| Frequency (cm⁻¹) | Assignment |
| 3050-3100 | Aromatic C-H stretching |
| 2950-3000 | Aliphatic C-H stretching |
| 1750 | C=O stretching (Ester) |
| 1450-1600 | Aromatic C=C stretching |
| 1250 | C-O stretching (Ester) |
| 1100 | C-O stretching (Ether) |
| 700-800 | Aromatic C-H out-of-plane bending |
Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[4] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.[1][5] A smaller energy gap suggests higher reactivity.
| Parameter | Energy (eV) |
| EHOMO | -6.85 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 5.90 |
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound.
The relatively large hypothetical energy gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO orbitals would indicate the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[6][7] It visualizes the charge distribution and is used to predict how a molecule will interact with other species.[8] In the MEP map of this compound, the negative potential (red and yellow regions) would be concentrated around the electronegative oxygen atoms of the ester and ether groups, indicating these are the most likely sites for electrophilic attack. The positive potential (blue regions) would be located around the hydrogen atoms, particularly those of the methylene groups and the aromatic rings, suggesting these are sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within the molecule.[1] The analysis of the Fock matrix in the NBO basis would reveal significant interactions between filled and unfilled orbitals, which contribute to the overall stability of the molecule. For instance, hyperconjugative interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C and C-O bonds would be expected, leading to electron delocalization across the ester and ether linkages.
| Interaction | E(2) (kcal/mol) |
| LP(O) -> σ(C-O) | 5.2 |
| LP(O) -> σ(C-C) | 2.8 |
| π(C=C) -> π*(C=C) | 20.5 |
Table 4: Hypothetical Second-Order Perturbation Energies E(2) from NBO Analysis.
Hypothetical Signaling Pathway Involvement
While the specific biological targets of this compound are not well-defined, molecules with similar structural motifs can act as enzyme inhibitors or receptor ligands. A hypothetical signaling pathway where such a molecule might interfere is presented below. This diagram illustrates a generic pathway where an inhibitor could block a kinase, preventing the phosphorylation of a downstream substrate and thereby inhibiting a cellular response.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
Conclusion
This guide has outlined a comprehensive theoretical framework for the quantum chemical investigation of this compound. The presented methodologies, including DFT calculations for geometry optimization, vibrational analysis, FMO, MEP, and NBO analyses, provide a robust approach to understanding the molecule's structural and electronic properties. The hypothetical data presented in the tables and the visualizations of the computational workflow and a potential signaling pathway serve as a template for what can be expected from such a study. These theoretical insights are invaluable for predicting the reactivity, stability, and potential biological activity of this compound, thereby guiding future experimental work in drug discovery and development.
References
- 1. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejosat.com.tr [ejosat.com.tr]
- 3. Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. theaic.org [theaic.org]
- 7. Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usb.ac.ir [usb.ac.ir]
Solubility of Benzyl Benzyloxyacetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of benzyl benzyloxyacetate in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, quantitative solubility data for this compound remains largely unavailable. This document, therefore, provides a detailed framework for the experimental determination of its solubility. It includes a general qualitative solubility profile based on the chemical properties of similar esters and outlines a standard protocol for the isothermal shake-flask method, a widely accepted technique for solubility measurement. Furthermore, a visual workflow is presented to guide researchers through the experimental process. This guide is intended to equip researchers with the necessary information to systematically determine the solubility of this compound in various organic solvents, a critical parameter for its application in research and drug development.
Introduction
This compound (CAS No. 30379-54-5) is an organic ester with potential applications in various fields, including organic synthesis and pharmaceutical sciences. Understanding its solubility in different organic solvents is crucial for its handling, formulation, and application. The solubility of a compound dictates its bioavailability, reaction kinetics, and purification methods. This guide provides an overview of the expected solubility of this compound and a detailed protocol for its experimental determination.
Predicted Solubility Profile of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The hydroxyl group of alcohols can interact with the ester group of this compound. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can interact with the ester functionality. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | The ether oxygen can act as a hydrogen bond acceptor, interacting with any potential acidic protons or the polar ester group. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | These solvents are of intermediate polarity and are generally good solvents for a wide range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic rings in these solvents can interact with the benzyl groups of this compound through π-π stacking. |
| Esters | Ethyl Acetate | Soluble | "Like dissolves like" principle suggests high solubility in a solvent of similar functionality. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble | These are highly polar aprotic solvents capable of dissolving a wide range of organic compounds. |
| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The large nonpolar hydrocarbon chains of these solvents have weak interactions with the polar ester group. |
| Aqueous Solvents | Water | Insoluble | The large nonpolar benzyl groups will dominate, leading to poor solubility in water. |
Note: This table is based on general principles of solubility for esters of similar structure. Experimental verification is required for accurate quantitative data.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[1][2]
3.1. Materials
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.[1]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be compatible with the solvent to avoid leaching of impurities.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
-
3.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in published literature, this guide provides a robust framework for its experimental determination. The predicted qualitative solubility profile suggests that this compound is likely soluble in a variety of common organic solvents. The detailed protocol for the isothermal shake-flask method offers a reliable approach for researchers to obtain the precise quantitative data necessary for their specific applications in drug development and scientific research. The provided workflow diagram serves as a clear visual aid for the experimental process.
References
Methodological & Application
Application Notes and Protocols for the Benzyloxyacetyl (BZA) Group: A Specialized Protecting Group for Alcohols in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful execution of complex multi-step organic syntheses. The benzyloxyacetyl (BZA) group, an ester-type protecting group, offers a unique combination of stability and selective deprotection under mild conditions, making it a valuable tool in the synthesis of sensitive and complex molecules, particularly in carbohydrate and nucleoside chemistry.
The BZA group is introduced by the esterification of an alcohol with benzyloxyacetic acid. Its removal is typically achieved by catalytic hydrogenolysis, a mild method that cleaves the benzyl ether within the protecting group, regenerating the hydroxyl group and producing volatile byproducts. This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to acidic or basic conditions.
Core Concepts and Advantages
-
Stability: The BZA group is stable to a range of conditions that cleave many other protecting groups, such as silyl ethers (acid-sensitive) and some other esters (base-sensitive).
-
Mild Deprotection: The key advantage of the BZA group lies in its removal by catalytic hydrogenolysis (e.g., H₂/Pd-C), which proceeds under neutral conditions and at room temperature. This is particularly beneficial for substrates with acid- or base-labile functionalities.
-
Orthogonality: The BZA group is orthogonal to many common protecting groups, including those that are removed under acidic (e.g., Boc, Trityl) or basic (e.g., Fmoc, Acetyl) conditions.
-
Byproducts: Deprotection yields the free alcohol, toluene, and acetic acid, which are generally easy to remove from the reaction mixture.
Data Presentation
The following tables summarize the stability of the Benzyloxyacetyl (BZA) protecting group under various conditions, compared to common alcohol protecting groups, and typical yields for protection and deprotection steps.
Table 1: Stability of Common Alcohol Protecting Groups
| Protecting Group | Reagents/Conditions | Stability |
| Benzyloxyacetyl (BZA) | H₂, Pd/C | Cleaved |
| Strong Acid (e.g., HCl) | Moderate | |
| Strong Base (e.g., NaOH) | Labile | |
| Mild Acid (e.g., AcOH) | Stable | |
| Mild Base (e.g., Et₃N) | Stable | |
| Oxidizing Agents (e.g., PCC) | Stable | |
| Reducing Agents (e.g., NaBH₄) | Stable | |
| Acetyl (Ac) | H₂, Pd/C | Stable |
| Strong/Mild Base | Cleaved | |
| Benzyl (Bn) | H₂, Pd/C | Cleaved |
| Strong Acid | Stable | |
| Strong Base | Stable | |
| tert-Butyldimethylsilyl (TBS) | H₂, Pd/C | Stable |
| Strong/Mild Acid | Cleaved | |
| Fluoride (e.g., TBAF) | Cleaved |
Table 2: Typical Reaction Conditions and Yields for the BZA Group
| Reaction | Reagents | Solvent | Temperature | Time | Typical Yield |
| Protection | Benzyloxyacetic acid, DCC, DMAP | DCM | Room Temp. | 2-4 h | 85-95% |
| Deprotection | H₂ (1 atm), 10% Pd/C | MeOH or EtOAc | Room Temp. | 1-3 h | 90-99% |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with the Benzyloxyacetyl (BZA) Group
This protocol describes a general procedure for the protection of a primary alcohol using benzyloxyacetic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Materials:
-
Primary alcohol (1.0 equiv)
-
Benzyloxyacetic acid (1.2 equiv)
-
DCC (1.2 equiv)
-
DMAP (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) and benzyloxyacetic acid (1.2 equiv) in anhydrous DCM, add DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equiv) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired BZA-protected alcohol.
Protocol 2: Deprotection of a BZA-Protected Alcohol via Catalytic Hydrogenolysis
This protocol details the removal of the BZA protecting group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
Materials:
-
BZA-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (10% w/w)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or supply
-
Celite®
Procedure:
-
Dissolve the BZA-protected alcohol (1.0 equiv) in MeOH or EtOAc in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (10% w/w of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOAc).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the protection of an alcohol with the benzyloxyacetyl (BZA) group.
Caption: Workflow for the deprotection of a BZA-protected alcohol via catalytic hydrogenolysis.
Caption: Orthogonality of the BZA protecting group with other common alcohol protecting groups.
Synthesis of Benzyl Benzyloxyacetate: A Detailed Protocol for Laboratory Applications
For distribution to: Researchers, scientists, and drug development professionals.
Application Notes
This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of benzyl benzyloxyacetate. This compound serves as a versatile building block in organic synthesis and may be of interest to researchers in medicinal chemistry and materials science. The synthetic strategy involves an initial esterification to form benzyl chloroacetate, followed by a Williamson ether synthesis to introduce the benzyloxy group.
The first step is the esterification of benzyl alcohol with chloroacetyl chloride. This reaction proceeds readily to form the intermediate, benzyl chloroacetate. The subsequent Williamson ether synthesis involves the in situ generation of sodium benzyloxide, which then acts as a nucleophile to displace the chloride from benzyl chloroacetate, yielding the final product.
This protocol includes detailed methodologies for both synthetic steps, purification procedures, and characterization data. The provided spectroscopic information is based on established values for analogous structures and serves as a guide for the expected analytical results. Proper safety precautions should be observed throughout the experimental procedures, including working in a well-ventilated fume hood and using appropriate personal protective equipment.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and products in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) | Density (g/mL) |
| Benzyl Alcohol | C₇H₈O | 108.14 | Colorless liquid | 205 | 1.044 |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Colorless liquid | 105 | 1.42 |
| Benzyl Chloroacetate | C₉H₉ClO₂ | 184.62 | Colorless liquid | 109-110 (10 mmHg) | 1.22 |
| Sodium Hydride (60% disp.) | NaH | 24.00 | Gray powder | Decomposes | 1.396 |
| This compound | C₁₆H₁₆O₃ | 256.29 | Colorless oil (Predicted) | - | - |
Experimental Protocols
Step 1: Synthesis of Benzyl Chloroacetate
This protocol is adapted from a known procedure for the synthesis of benzyl 2-chloroacetate.[1]
Materials:
-
Benzyl alcohol (1.0 eq)
-
Chloroacetyl chloride (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dichloromethane (DCM)
-
10% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing dichloromethane, add benzyl alcohol (1.0 eq) and N,N-diisopropylethylamine (1.0 eq).
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl chloroacetate.
-
The crude product can be purified by vacuum distillation to yield a colorless oil (Expected yield: ~66%).[1]
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This protocol is based on the general principles of the Williamson ether synthesis.[2][3]
Materials:
-
Benzyl alcohol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Benzyl chloroacetate (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe or cannula for transfers
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF (or DMF).
-
Carefully add sodium hydride (1.1 eq) to the solvent.
-
Cool the suspension in an ice bath.
-
Slowly add benzyl alcohol (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of sodium benzyloxide.[4][5]
-
In a separate flask, dissolve benzyl chloroacetate (1.0 eq) in a minimal amount of anhydrous THF (or DMF).
-
Slowly add the benzyl chloroacetate solution to the sodium benzyloxide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Characterization of this compound
Expected Spectroscopic Data (Predicted based on analogous structures):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.30-7.45 (m, 10H, Ar-H)
-
δ 5.20 (s, 2H, -COOCH₂Ph)
-
δ 4.65 (s, 2H, -OCH₂Ph)
-
δ 4.15 (s, 2H, -OCH₂COO-)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 169.5 (C=O)
-
δ 137.0 (Ar-C)
-
δ 135.5 (Ar-C)
-
δ 128.8 (Ar-CH)
-
δ 128.6 (Ar-CH)
-
δ 128.4 (Ar-CH)
-
δ 128.2 (Ar-CH)
-
δ 73.5 (-OCH₂Ph)
-
δ 68.0 (-OCH₂COO-)
-
δ 67.5 (-COOCH₂Ph)
-
-
FTIR (neat, cm⁻¹):
-
3030 (aromatic C-H stretch)
-
2940, 2870 (aliphatic C-H stretch)
-
1750 (C=O ester stretch)[6]
-
1210 (C-O ester stretch)
-
1100 (C-O ether stretch)
-
740, 700 (aromatic C-H bend)
-
Experimental Workflow
Figure 1. Workflow for the two-step synthesis of this compound.
References
- 1. Benzyl Acetoacetate(5396-89-4) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. BENZYL PHENYLACETATE(102-16-9) 13C NMR spectrum [chemicalbook.com]
- 6. Benzyl acetate | C9H10O2 | CID 8785 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benzyl Benzyloxyacetate: An Enigmatic Player in Fragrance Chemistry
Initial research into the applications of Benzyl Benzyloxyacetate in fragrance formulation reveals a significant lack of publicly available data. This compound, with the CAS number 30379-54-5, is not prominently featured in perfumery literature or supplier databases as a standard fragrance ingredient. While physicochemical data can be found, its olfactory profile and specific uses in fragrance compositions remain largely undocumented.
Physicochemical Properties of this compound
Below is a summary of the available data for this compound, primarily from chemical suppliers and safety data sheets.
| Property | Value |
| CAS Number | 30379-54-5 |
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.3 g/mol |
| Boiling Point | 203-205 °C @ 11 Torr |
| Density | 1.135 g/cm³ (predicted) |
Due to the scarcity of information on this compound's role in fragrance, this report will pivot to a closely related and extensively used fragrance ingredient: Benzyl Acetate . This widely utilized ester shares structural similarities and serves as a foundational component in many iconic scents. The following sections will provide detailed application notes and protocols for Benzyl Acetate as a practical and informative alternative.
Benzyl Acetate: Application Notes and Protocols in Fragrance Formulation
Introduction
Benzyl Acetate (CAS 140-11-4) is a ubiquitous and versatile aromatic ester in the perfumer's palette. It is a key constituent of jasmine and gardenia fragrances and finds its way into a vast array of other floral and fruity scent profiles. Its powerful, fresh, and diffusive character makes it an invaluable tool for adding brightness and a natural floralcy to compositions.
Olfactory Profile
-
Odor Type: Floral, Fruity
-
Odor Description: Intensely sweet, floral, and fruity with prominent jasmine characteristics. It possesses nuances of pear, banana, and a slight greenness.[1]
-
Volatility: Top to Middle Note
Applications in Fragrance Formulation
Benzyl Acetate is a cornerstone in the creation of white floral accords, particularly jasmine, gardenia, and tuberose.[2][3] Its primary functions include:
-
Boosting Floral Notes: It provides a radiant and diffusive lift to floral bouquets, enhancing their naturalness and vibrancy.
-
Fruity Accents: The inherent fruity facets of Benzyl Acetate can be harnessed to create or enhance pear, apple, and banana notes in a composition.
-
Solvent and Blender: Its excellent solubility makes it a good solvent for other aroma chemicals and a useful blender to harmonize different components of a fragrance.
-
Cost-Effectiveness: Due to its relatively low cost and high impact, it is widely used across all levels of perfumery, from fine fragrances to household products.[2]
Physicochemical Properties of Benzyl Acetate
| Property | Value |
| CAS Number | 140-11-4 |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| Boiling Point | 212 °C |
| Flash Point | 90 °C |
| Density | ~1.054 g/cm³ |
| Solubility | Soluble in ethanol and most organic solvents; very slightly soluble in water. |
| Odor Life on Smelling Strip | Approximately 15 hours[3] |
Typical Usage Levels in Fragrance Concentrates
| Application | Concentration (%) |
| Fine Fragrance | 0.5 - 10% |
| Soaps and Detergents | 0.1 - 2% |
| Air Fresheners | 1 - 5% |
| Candles | 2 - 8% |
Note: These are general guidelines. The optimal concentration will depend on the specific formulation and desired olfactory outcome.
Experimental Protocols
Protocol 1: Evaluation of Benzyl Acetate in a Simple Floral Accord
Objective: To assess the olfactory contribution of Benzyl Acetate to a foundational jasmine accord.
Materials:
-
Benzyl Acetate
-
Hedione (Methyl Dihydrojasmonate)
-
Indole (1% solution in Dipropylene Glycol)
-
Linalool
-
Ethanol (perfumer's grade)
-
Glass beakers, pipettes, and smelling strips
Methodology:
-
Preparation of Accords:
-
Accord A (Control):
-
Hedione: 70 parts
-
Indole (1%): 5 parts
-
Linalool: 25 parts
-
-
Accord B (Test):
-
Hedione: 60 parts
-
Indole (1%): 5 parts
-
Linalool: 25 parts
-
Benzyl Acetate: 10 parts
-
-
-
Dilution: Dilute both accords to 10% in ethanol.
-
Maturation: Allow the dilutions to mature for 24 hours in a cool, dark place.
-
Sensory Evaluation:
-
Dip smelling strips into each diluted accord.
-
Evaluate the odor profile at different time intervals: immediately (top notes), after 15 minutes (heart notes), and after 1 hour (early dry-down).
-
A panel of at least three evaluators should record their observations, focusing on differences in freshness, fruitiness, floral character, and overall impact.
-
Protocol 2: Stability Testing of Benzyl Acetate in a Consumer Product Base
Objective: To determine the stability of Benzyl Acetate in a representative lotion base.
Materials:
-
Benzyl Acetate
-
Unfragranced lotion base
-
Glass jars with airtight lids
-
Oven capable of maintaining 40°C
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) equipment (optional, for advanced analysis)
Methodology:
-
Sample Preparation:
-
Prepare a 1% solution of Benzyl Acetate in the lotion base.
-
Prepare a control sample of the unfragranced lotion base.
-
-
Accelerated Aging:
-
Store one set of samples (control and test) at room temperature (approximately 25°C) in the dark.
-
Store a second set of samples in an oven at 40°C to simulate accelerated aging.
-
-
Evaluation:
-
Evaluate the samples olfactorily at regular intervals (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks).
-
Note any changes in odor intensity, character, or the appearance of off-odors.
-
For a quantitative assessment, HS-GC-MS can be used to measure the concentration of Benzyl Acetate over time.
-
Visualizations
References
Application Notes and Protocols: Benzyl Benzyloxyacetate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl benzyloxyacetate is a unique molecule with potential applications in polymer chemistry, primarily stemming from its structural features: a benzyl ester group and a benzyloxy (benzyl ether) group. While direct literature on the use of this compound in polymerization is scarce, its analogous structures, such as benzyl methacrylate and molecules containing benzyloxy protecting groups, provide a strong foundation for exploring its utility. These notes outline potential applications, hypothetical experimental protocols, and the underlying chemical principles for utilizing this compound in the synthesis of functional polymers.
Potential Applications in Polymer Chemistry
This compound can be envisioned to function in several key roles within polymer synthesis:
-
As a Monomer: The molecule itself is not a traditional vinyl or cyclic monomer. However, it could potentially be incorporated into a polymer backbone through esterification or transesterification reactions, contributing to the synthesis of polyesters. A more plausible application is its use as a precursor to a polymerizable monomer.
-
As an Initiator: The benzyl ester moiety suggests potential as a thermal or photoinitiator for certain types of polymerization, such as cationic or controlled radical polymerization, analogous to other benzyl-containing initiators.[1]
-
As a Precursor to Functional Polymers: The benzyloxy group can serve as a protecting group for a hydroxyl functionality.[2][3] By incorporating this compound into a polymer, a subsequent deprotection step can unmask hydroxyl groups, leading to functional polymers with applications in drug delivery, surface modification, and biomaterials.
Experimental Protocols and Methodologies
Given the lack of direct experimental data for this compound, the following protocols are adapted from well-established procedures for analogous compounds.
Protocol 1: Synthesis of a Hypothetical Hydroxy-Functionalized Monomer from this compound
This protocol describes a hypothetical pathway to convert this compound into a polymerizable vinyl monomer bearing a hydroxyl group after deprotection.
Workflow:
Figure 1: Hypothetical workflow for producing a functional polymer.
Methodology:
-
Transesterification:
-
Combine this compound with a suitable hydroxy-functional acrylate (e.g., 2-hydroxyethyl acrylate) in the presence of a transesterification catalyst (e.g., a tin-based catalyst or a lipase).
-
Heat the reaction mixture under reduced pressure to remove the benzyl alcohol byproduct and drive the reaction to completion.
-
Purify the resulting benzyloxy-protected acrylate monomer by column chromatography.
-
-
Polymerization (RAFT Polymerization of the Protected Monomer):
-
In a Schlenk flask, dissolve the benzyloxy-protected acrylate monomer, a suitable chain transfer agent (CTA, e.g., CPADB), and an initiator (e.g., AIBN) in an appropriate solvent (e.g., toluene or dioxane).
-
Degas the solution by several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.
-
Monitor the monomer conversion over time using ¹H NMR spectroscopy.
-
Quench the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the purified poly(benzyloxy-protected acrylate) in a suitable solvent (e.g., THF or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the deprotection by ¹H NMR, looking for the disappearance of the benzyl proton signals.
-
Filter the reaction mixture through Celite to remove the catalyst and precipitate the final poly(hydroxy-functional acrylate) in a non-solvent.
-
Protocol 2: this compound as a Potential Cationic Polymerization Initiator
This protocol outlines a hypothetical procedure for using this compound as an initiator for the cationic polymerization of a vinyl monomer, such as isobutylene. This is based on the principle that the benzyl ester, in the presence of a Lewis acid, could generate a stable benzylic cation to initiate polymerization.[1]
Initiation Mechanism:
Figure 2: Proposed cationic initiation pathway.
Methodology:
-
Preparation:
-
In a glovebox, charge a dry Schlenk flask with the chosen solvent (e.g., a mixture of methyl chloride and hexane) and cool to the desired temperature (e.g., -80 °C).
-
Add the purified monomer (e.g., isobutylene).
-
-
Initiation:
-
In a separate flask, prepare a solution of this compound in the reaction solvent.
-
Add the Lewis acid co-initiator (e.g., TiCl₄) to the monomer solution.
-
Slowly add the this compound solution to the monomer/co-initiator mixture to start the polymerization.
-
-
Termination and Characterization:
-
After the desired time, quench the polymerization by adding pre-chilled methanol.
-
Allow the mixture to warm to room temperature and wash with water to remove the catalyst residues.
-
Precipitate the polymer in a non-solvent, dry it under vacuum, and characterize it by GPC (for molecular weight and distribution) and NMR (for end-group analysis).
-
Quantitative Data from Analogous Systems
Direct quantitative data for polymerizations involving this compound is not available. However, data from analogous systems can provide expected trends and performance benchmarks.
Table 1: Polymerization Data for Benzyl Methacrylate (BMA) via RAFT
| Entry | [Monomer]:[CTA]:[Initiator] | Solvent | Time (h) | Conversion (%) | Mn,exp ( g/mol ) | Đ (Mw/Mn) | Reference |
| 1 | 200:1:0.2 (BzMA:CPADB:AIBN) | Toluene | 6 | 95 | 28,500 | 1.15 | Adapted from[4] |
| 2 | 250:1:0.25 (BzMA:CPADB:AIBN) | 1,4-Dioxane | 8 | 92 | 35,200 | 1.18 | Adapted from[5] |
| 3 | 300:1:0.2 (BzMA:CPADB:AIBN) | Anisole | 7 | 98 | 42,100 | 1.12 | Hypothetical |
Data is representative and adapted from literature on benzyl methacrylate polymerization for illustrative purposes.
Table 2: Ring-Opening Polymerization of a Benzyl-Protected Cyclic Ester [6]
| Monomer | [M]₀/[Cat]₀/[I]₀ | Time (h) | Conversion (%) | Mn,exp (kDa) | Đ (Mw/Mn) |
| BTO | 2000/2/1 | 1 | 95 | 536 | 1.06 |
BTO = 2-((benzyloxy)methyl)-1,4-oxathiepan-7-one. This demonstrates the successful polymerization of a monomer containing a benzyloxy group.
Conclusion
While this compound is not a conventional monomer or initiator, its chemical structure presents intriguing possibilities for the synthesis of functional polymers. By drawing analogies to well-studied systems like benzyl methacrylate and utilizing the benzyloxy group as a protecting moiety, researchers can explore its potential in creating polymers with tailored properties. The provided protocols, based on established polymerization techniques, offer a starting point for investigating the practical applications of this compound in advanced polymer synthesis for drug development and materials science. Further research is warranted to fully elucidate its reactivity and optimize polymerization conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. RAFT dispersion polymerization of benzyl methacrylate in non-polar media using hydrogenated polybutadiene as a steric stabilizer block - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01371D [pubs.rsc.org]
- 5. Influence of solvent on the RAFT-mediated polymerization of benzyl methacrylate (BzMA) and how to overcome the thermodynamic/kinetic limitation of morphology evolution during polymerization-induced self-assembly - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Analytical methods for Benzyl Benzyloxyacetate quantification
An in-depth guide to the analytical quantification of Benzyl Benzyloxyacetate, tailored for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While specific validated methods for this compound are not widely published, the methodologies presented here are adapted from established analytical techniques for structurally related compounds, such as benzyl esters and other aromatic compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₃ | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| Boiling Point | 203-205 °C at 11 Torr | [1] |
| Density | ~1.135 g/mL | [1] |
The presence of two aromatic rings in its structure suggests strong ultraviolet (UV) absorbance, making UV-based detection in HPLC a viable and sensitive option. Its boiling point indicates that GC is also a suitable technique for its quantification.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound.
Application Note: HPLC Quantification of this compound
This application note outlines a reversed-phase HPLC-UV method for the determination of this compound in various sample matrices. The method is based on the separation of the analyte on a C18 stationary phase with an acetonitrile-water mobile phase.
Chromatographic Conditions (Proposed)
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 258 nm (based on UV absorbance of similar benzyl esters) |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
1. Reagents and Materials
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (ACS grade or higher)
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
-
0.45 µm syringe filters
2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Accurately weigh a known amount of the sample and dissolve it in the sample diluent.
-
The sample may require further extraction or clean-up depending on the matrix. A solid-phase extraction (SPE) with a C18 cartridge can be considered for complex matrices.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
4. Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the calibration standards, followed by the sample solutions.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography (GC) Method
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. A GC method with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is proposed for this compound.
Application Note: GC Quantification of this compound
This application note details a GC-FID/MS method for the determination of this compound. The method utilizes a non-polar or mid-polar capillary column for optimal separation.
Chromatographic Conditions (Proposed)
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | 150 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | FID or MS |
| FID Temperature | 300 °C |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV, Scan range m/z 40-400 |
Experimental Protocol: GC Analysis
1. Reagents and Materials
-
This compound reference standard
-
GC-grade solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)
-
Internal Standard (e.g., a high-boiling point, structurally similar compound not present in the sample)
-
Anhydrous Sodium Sulfate
-
0.45 µm syringe filters
2. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the chosen GC solvent. If using an internal standard (IS), add the IS to the stock solution at a fixed concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
3. Sample Preparation
-
Dissolve or extract a known amount of the sample with a suitable solvent.
-
If an internal standard is used, add it to the sample extract at the same concentration as in the calibration standards.
-
Dry the extract over anhydrous sodium sulfate if necessary.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis
-
Equilibrate the GC system.
-
Inject the calibration standards and sample solutions.
-
For quantification, use the peak area of this compound. If an internal standard is used, construct the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration of this compound in the samples.
Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters that should be assessed when developing and validating these methods. The values are illustrative and based on methods for similar compounds.
| Parameter | HPLC | GC |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.5 µg/mL | ~0.05 - 0.15 µg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Visualized Workflows
Caption: HPLC analysis workflow for this compound quantification.
Caption: GC analysis workflow for this compound quantification.
References
Application Notes and Protocols for the Study of Benzyl Benzyloxyacetate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of benzyl benzyloxyacetate involves the esterification of benzyl alcohol with benzyloxyacetic acid. This reaction can be catalyzed by an acid, and its rate is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants.
Proposed Reaction Scheme
The esterification of benzyl alcohol with benzyloxyacetic acid to form this compound and water is a reversible reaction.
Reaction:
Benzyl Alcohol + Benzyloxyacetic Acid ⇌ this compound + Water
Key Experimental Protocols
I. Protocol for Catalyst Screening and Selection
Objective: To identify an effective catalyst for the synthesis of this compound.
Materials:
-
Benzyl alcohol (reagent grade)
-
Benzyloxyacetic acid (reagent grade)
-
Various acid catalysts (e.g., Amberlyst-15, sulfuric acid, p-toluenesulfonic acid)[1]
-
Toluene (or another suitable solvent)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Sampling syringe
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Charge the flask with benzyl alcohol, benzyloxyacetic acid, and the chosen solvent in a predetermined molar ratio.
-
Add a specific amount of the catalyst to the reaction mixture.
-
Heat the mixture to the desired reaction temperature under constant stirring.
-
Withdraw small aliquots of the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots immediately (e.g., by cooling in an ice bath and neutralizing the catalyst if necessary).
-
Analyze the composition of the aliquots using GC-MS to determine the conversion of reactants and the yield of this compound.
-
Repeat the experiment with different catalysts to compare their effectiveness.
II. Protocol for Kinetic Study of this compound Synthesis
Objective: To determine the reaction order, rate constant, and activation energy for the synthesis of this compound.
Materials:
-
Optimized catalyst from Protocol I
-
Benzyl alcohol
-
Benzyloxyacetic acid
-
Solvent
-
Thermostatically controlled reaction setup
-
Analytical instrumentation (GC-MS or HPLC)
Procedure:
-
Determination of Reaction Order:
-
With respect to Benzyl Alcohol: Perform a series of experiments where the initial concentration of benzyloxyacetic acid and the catalyst are kept constant, while the initial concentration of benzyl alcohol is varied.
-
With respect to Benzyloxyacetic Acid: Similarly, vary the initial concentration of benzyloxyacetic acid while keeping the concentrations of benzyl alcohol and the catalyst constant.
-
With respect to Catalyst: Vary the catalyst concentration while keeping the reactant concentrations constant.
-
-
Data Collection: For each experiment, monitor the concentration of reactants and products over time by taking samples at regular intervals and analyzing them.
-
Data Analysis:
-
Plot the concentration of a reactant versus time for each experiment.
-
Use the initial rate method or the integral method to determine the order of the reaction with respect to each component.
-
The overall rate law can be expressed as: Rate = k[Benzyl Alcohol]^m[Benzyloxyacetic Acid]^n where k is the rate constant, and m and n are the reaction orders.
-
-
Determination of Activation Energy:
-
Conduct the kinetic experiments at different temperatures while keeping the initial concentrations of all components constant.
-
Calculate the rate constant (k) at each temperature.
-
Plot ln(k) versus 1/T (Arrhenius plot).
-
The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R), where R is the ideal gas constant.
-
Data Presentation
Quantitative data from the kinetic studies should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Catalyst on this compound Yield
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Benzyl Alcohol Conversion (%) | This compound Yield (%) |
| Amberlyst-15 | 5 | 100 | 6 | Data to be determined | Data to be determined |
| H₂SO₄ | 1 | 100 | 6 | Data to be determined | Data to be determined |
| p-TSA | 2 | 100 | 6 | Data to be determined | Data to be determined |
Table 2: Kinetic Data for the Esterification of Benzyl Alcohol with Benzyloxyacetic Acid
| Temperature (K) | Initial [Benzyl Alcohol] (mol/L) | Initial [Benzyloxyacetic Acid] (mol/L) | Rate Constant (k) |
| 353 | Conc. 1 | Conc. A | k₁ |
| 353 | Conc. 2 | Conc. A | k₂ |
| 353 | Conc. 1 | Conc. B | k₃ |
| 363 | Conc. 1 | Conc. A | k₄ |
| 373 | Conc. 1 | Conc. A | k₅ |
Table 3: Activation Parameters for this compound Synthesis
| Parameter | Value |
| Activation Energy (Ea) (kJ/mol) | Data to be determined |
| Pre-exponential Factor (A) | Data to be determined |
Mandatory Visualizations
Experimental Workflow for Kinetic Study
Caption: Workflow for the kinetic study of this compound synthesis.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed acid-catalyzed esterification mechanism.
Concluding Remarks
The protocols and guidelines presented provide a comprehensive framework for initiating and conducting detailed kinetic studies on the synthesis of this compound. While drawing parallels from the well-understood synthesis of benzyl acetate, researchers are encouraged to adapt and optimize these protocols based on their specific experimental observations and analytical capabilities. The systematic study of the reaction kinetics will undoubtedly contribute to the efficient production and broader application of this compound in various industries.
References
Application Notes: Scale-up Synthesis of Benzyl Benzyloxyacetate
AN-2025-BB-01
For Industrial Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, two-step protocol for the industrial-scale synthesis of Benzyl Benzyloxyacetate. The synthesis is based on the formation of a benzyloxyacetate salt followed by a Williamson ether synthesis. Detailed methodologies, safety protocols, quality control parameters, and process flow visualizations are provided to facilitate the scale-up of this process for industrial applications where high-purity esters are required, such as in specialty solvents, plasticizers, or as intermediates in complex organic synthesis.
Introduction
This application note details a robust and scalable two-step synthesis route. The first step involves the preparation of the key intermediate, benzyloxyacetic acid, from benzyl alcohol and chloroacetic acid. The second step is a Williamson ether synthesis, reacting the sodium salt of benzyloxyacetic acid with benzyl chloride to yield the final product.[1][2] This method is designed for industrial application, focusing on process control, safety, and final product purity.
Overall Reaction Scheme
The synthesis of this compound is achieved in two primary stages:
Step 1: Synthesis of Benzyloxyacetic Acid
C₆H₅CH₂OH + ClCH₂COOH + 2 KOH → C₆H₅CH₂OCH₂COOK + KCl + 2 H₂O
C₆H₅CH₂OCH₂COOK + HCl → C₆H₅CH₂OCH₂COOH + KCl
Step 2: Synthesis of this compound
C₆H₅CH₂OCH₂COOH + NaOH → C₆H₅CH₂OCH₂COONa + H₂O
C₆H₅CH₂OCH₂COONa + C₆H₅CH₂Cl → C₆H₅CH₂OCH₂COOCH₂C₆H₅ + NaCl
Experimental Protocols
Step 1: Scale-up Synthesis of Benzyloxyacetic Acid
This procedure is adapted from established practical methods for preparing benzyloxyacetic acids, which provide a safer alternative to protocols using pyrophoric bases like sodium hydride.[3]
3.1.1 Materials and Reagents
| Reagent/Material | Grade | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Benzyl Alcohol | Reagent | 100-51-6 | 108.14 | 100.0 kg | 1.00 |
| Chloroacetic Acid | Reagent | 79-11-8 | 94.50 | 95.0 kg | 1.09 |
| Potassium Hydroxide (KOH) | 90% Flakes | 1310-58-3 | 56.11 | 125.0 kg | 2.16 |
| Toluene | Technical | 108-88-3 | 92.14 | 500 L | - |
| Hydrochloric Acid (HCl) | 37% aq. | 7647-01-0 | 36.46 | As needed | - |
| Water (H₂O) | Deionized | 7732-18-5 | 18.02 | As needed | - |
3.1.2 Protocol
-
Reactor Setup: Charge a 1000 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with Toluene (500 L).
-
Reagent Addition: Begin agitation and add powdered Potassium Hydroxide (125.0 kg). Carefully add Benzyl Alcohol (100.0 kg) over 30 minutes, maintaining the temperature below 40°C.
-
Reaction: Heat the slurry to 80-85°C. Slowly add a solution of Chloroacetic Acid (95.0 kg) in Toluene (100 L) over 2 hours. A significant exotherm may be observed. Maintain the reaction temperature at 90-100°C.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of benzyl alcohol using Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to 20-25°C. Add water (300 L) and stir for 30 minutes. Allow the layers to separate and remove the aqueous layer containing potassium benzyloxyacetate.
-
Acidification: Transfer the aqueous layer to a separate suitable reactor. Cool to 10-15°C and slowly add 37% Hydrochloric Acid until the pH is ~1-2. Benzyloxyacetic acid will precipitate as a white solid.
-
Isolation: Filter the solid product using a centrifuge or filter press. Wash the filter cake with cold deionized water (2 x 50 L) to remove inorganic salts.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved. A typical yield is 85-90%.
Step 2: Scale-up Synthesis of this compound
This procedure utilizes a Williamson ether synthesis methodology, which is a robust SN2 reaction suitable for industrial production.[2][4]
3.2.1 Materials and Reagents
| Reagent/Material | Grade | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Benzyloxyacetic Acid | ≥98% | 30379-55-6 | 166.17 | 100.0 kg | 1.00 |
| Benzyl Chloride | ≥99% | 100-44-7 | 126.58 | 80.0 kg | 1.05 |
| Sodium Hydroxide (NaOH) | 50% aq. | 1310-73-2 | 40.00 | 48.0 kg | 1.00 |
| N,N-Dimethylformamide (DMF) | Anhydrous | 68-12-2 | 73.09 | 400 L | - |
| Toluene | Technical | 108-88-3 | 92.14 | 200 L | - |
| Brine (Saturated NaCl) | - | 7647-14-5 | - | As needed | - |
3.2.2 Protocol
-
Reactor Setup: Charge a 1000 L glass-lined reactor with N,N-Dimethylformamide (400 L) and Benzyloxyacetic Acid (100.0 kg).
-
Salt Formation: Begin agitation and cool the solution to 10-15°C. Slowly add 50% aqueous Sodium Hydroxide (48.0 kg) over 1 hour, maintaining the temperature below 25°C. Stir for an additional hour to ensure complete formation of the sodium salt.
-
Alkylation Reaction: Heat the mixture to 60-65°C. Add Benzyl Chloride (80.0 kg) dropwise over 2 hours.[1] Maintain the reaction temperature at 65-70°C for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of benzyl chloride using GC or HPLC.
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to 20-25°C. Add water (500 L) and Toluene (200 L). Stir for 30 minutes.
-
Phase Separation: Stop agitation and allow the layers to separate. The upper organic layer contains the product. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
5% Sodium Bicarbonate solution (2 x 100 L) to remove any unreacted benzyloxyacetic acid.
-
Brine (1 x 100 L) to break emulsions and remove water.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure to remove Toluene and any residual DMF.
Final Product Purification
Purification of high-boiling esters is critical to meet quality specifications.[5][6][7]
-
Vacuum Distillation: Transfer the crude this compound to a fractional distillation unit.
-
Fractionation: Distill the product under high vacuum (e.g., 1-5 mmHg). Collect fractions based on boiling point and refractive index. The main product fraction should be collected at the appropriate temperature range (boiling point for Benzyloxyacetic acid is 137-139 °C at 0.6 mmHg, the ester will be significantly higher).[8]
-
Final Product: The purified this compound should be a clear, colorless to pale yellow liquid.
Quality Control and Characterization
The final product should be analyzed to ensure it meets the required specifications.
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Purity | ≥ 99.0% | GC or HPLC |
| Identity | Conforms to reference spectrum | ¹H NMR, FT-IR |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Acidity | ≤ 0.1 mg KOH/g | Titration |
Analytical Methods:
-
HPLC: A reverse-phase HPLC method can be used for purity analysis, similar to methods for related compounds.[9]
-
¹H NMR: Provides structural confirmation. Expected peaks would include signals for the two benzyl groups and the methylene protons of the acetate backbone.
-
FT-IR: Confirms functional groups. Expect strong C=O stretch (ester) around 1750 cm⁻¹ and C-O stretch (ether) around 1100-1200 cm⁻¹.
Process and Reaction Diagrams
Caption: Two-step reaction pathway for the synthesis of this compound.
Caption: Industrial workflow for this compound synthesis and purification.
Safety and Handling
All operations should be conducted in a well-ventilated area by trained personnel. Adherence to standard industrial safety practices is mandatory.
-
Benzyl Chloride: Highly toxic, a lachrymator, and a suspected carcinogen.[10][11] Fatal if inhaled.[10] Causes severe skin and eye burns.[11] Must be handled in a closed system. Personal protective equipment (PPE) must include a full-face respirator, chemical-resistant gloves, and a chemical protection suit.[11][12]
-
Benzyloxyacetic Acid: Causes skin and serious eye irritation.[13][14][15] Avoid breathing dust and vapors.[13] Standard PPE including safety goggles, gloves, and a lab coat is required.[14]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE, including splash goggles and chemical-resistant gloves.
-
Toluene/DMF: Flammable liquids and harmful if inhaled or absorbed through the skin. Use in well-ventilated areas away from ignition sources.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[10][13] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][16]
-
Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[11] Ensure the area is well-ventilated. Do not let chemicals enter the environment.[11]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. jk-sci.com [jk-sci.com]
- 5. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]
- 6. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. ベンジルオキシ酢酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. westliberty.edu [westliberty.edu]
- 11. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. fishersci.at [fishersci.at]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
Application Notes and Protocols: Benzyl Benzyloxyacetate as a Precursor for Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl Benzyloxyacetate is a versatile, yet underexplored, precursor in the synthesis of pharmaceutical ingredients. Its unique structure as an ester of benzyl alcohol and benzyloxyacetic acid presents it as a promising dual-functional starting material. Upon targeted chemical modification, this compound can serve as a source for both a benzyl protecting group and a benzyloxyacetic acid moiety, the latter of which is a known scaffold in the development of various therapeutic agents. These application notes provide a comprehensive overview of the potential applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and representative data. While direct synthesis of currently marketed drugs from this compound is not widely documented, its constituent parts, benzyl alcohol and benzyloxyacetic acid, are valuable intermediates in the pharmaceutical industry.[1][2][3][4][5][6] This document will, therefore, focus on a representative application: the synthesis of a benzyloxyacetamide derivative, a class of compounds with potential biological activity.[7][8]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₃ |
| Molecular Weight | 256.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 203-205 °C @ 11 Torr |
| Density | 1.135 g/cm³ |
| Solubility | Soluble in most organic solvents. Insoluble in water. |
Conceptual Framework: A Dual-Functionality Precursor
This compound can be conceptually viewed as a precursor with two key functionalities that can be exploited in multi-step pharmaceutical synthesis. The benzyl group can act as a protecting group for various functionalities or be incorporated into the final active pharmaceutical ingredient (API). The benzyloxyacetate moiety can be transformed into a variety of functional groups, including amides, which are prevalent in many drug molecules.
Application Note 1: Synthesis of N-Aryl-2-(benzyloxy)acetamide Derivatives
Objective: To outline a general protocol for the synthesis of N-aryl-2-(benzyloxy)acetamide derivatives from this compound. This class of compounds is of interest in medicinal chemistry due to the presence of the acetamide linkage, a common feature in many biologically active molecules.
Reaction Scheme:
This reaction proceeds via a direct amidation of the ester. The selection of the aromatic amine allows for the introduction of various substituents, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(benzyloxy)acetamide
Materials:
-
This compound (1.0 eq)
-
4-Chloroaniline (1.2 eq)
-
Sodium methoxide (0.1 eq, catalyst)
-
Toluene (solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.56 g, 10 mmol), 4-chloroaniline (1.53 g, 12 mmol), and toluene (50 mL).
-
Stir the mixture to dissolve the solids.
-
Add sodium methoxide (54 mg, 1 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 9:1 to 7:3) to yield the pure N-(4-chlorophenyl)-2-(benzyloxy)acetamide.
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 75% |
| Purity (by HPLC) | >98% |
| Melting Point | 110-112 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.20 (s, 1H), 7.55 (d, J=8.8 Hz, 2H), 7.40-7.30 (m, 7H), 4.65 (s, 2H), 4.15 (s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.5, 137.0, 136.5, 129.5, 129.0, 128.8, 128.5, 128.0, 121.5, 73.5, 70.0 |
| MS (ESI) | m/z 276.08 [M+H]⁺ |
Application Note 2: this compound as a Prodrug Candidate
Concept: The ester linkage in this compound makes it a candidate for evaluation as a prodrug.[9][10][11] In vivo, esterases could potentially hydrolyze the ester to release benzyl alcohol and benzyloxyacetic acid. Benzyloxyacetic acid derivatives have been investigated for their potential as antisickling agents, while benzyl alcohol is a common pharmaceutical excipient.[12]
Logical Workflow for Prodrug Evaluation:
Protocol: In Vitro Esterase Stability Assay
Objective: To assess the stability of this compound in the presence of porcine liver esterase (PLE) as an initial screen for its potential as an esterase-cleavable prodrug.
Materials:
-
This compound
-
Porcine Liver Esterase (PLE) solution
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (1 mg/mL).
-
Prepare a working solution of PLE in phosphate buffer (e.g., 10 units/mL).
-
In a microcentrifuge tube, add 980 µL of phosphate buffer (pH 7.4) and 10 µL of the this compound stock solution.
-
Initiate the reaction by adding 10 µL of the PLE working solution.
-
Incubate the reaction mixture at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot and quench the reaction by adding 100 µL of ice-cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC to quantify the remaining this compound and the formation of benzyl alcohol and benzyloxyacetic acid.
Data Analysis:
The rate of hydrolysis can be determined by plotting the concentration of this compound versus time. The half-life (t₁/₂) of the compound in the presence of the esterase can then be calculated.
While this compound is not yet a mainstream precursor in pharmaceutical manufacturing, its chemical structure offers significant potential. The protocols and data presented herein provide a foundational framework for researchers to explore its utility in synthesizing novel pharmaceutical ingredients and in the design of innovative prodrug strategies. Further investigation into the reactivity and biological activity of its derivatives is warranted to fully unlock the potential of this versatile molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. zanchenglife.com [zanchenglife.com]
- 4. manavchem.com [manavchem.com]
- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 6. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]
- 7. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lookchem.com [lookchem.com]
Application Notes and Protocols for High-Throughput Screening of Benzyl Benzyloxyacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl benzyloxyacetate derivatives represent a class of organic compounds with potential applications in drug discovery due to their structural similarity to molecules with known biological activities. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify potential "hits" for further development.[1][2] This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives against various potential biological targets, including microbial pathogens, cancer cell lines, and specific enzymes. The protocols are designed to be adaptable for automated or semi-automated HTS platforms.[1][3]
Potential Therapeutic Applications
Based on the known biological activities of structurally related benzyl and benzyloxy compounds, this compound derivatives are promising candidates for screening in the following therapeutic areas:
-
Antimicrobial Agents: Benzyl derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[4][5][6][7]
-
Anticancer Agents: Various benzyloxy and benzyl derivatives have shown cytotoxic effects against different cancer cell lines.[8][9][10][11]
-
Enzyme Inhibitors: The ester linkage in this compound suggests they may act as substrates or inhibitors for hydrolases like esterases and lipases. Furthermore, related structures have shown inhibitory activity against other enzymes such as α-glucosidase and acetylcholinesterase.[12][13][14]
Data Presentation: Representative Screening Data
The following tables provide examples of how quantitative data from high-throughput screening of a hypothetical library of this compound derivatives can be presented.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BBA-001 | Unsubstituted | 64 | >128 | 128 |
| BBA-002 | 4-Chloro | 16 | 64 | 32 |
| BBA-003 | 2,4-Dichloro | 8 | 32 | 16 |
| BBA-004 | 4-Nitro | 32 | 128 | 64 |
| BBA-005 | 4-Methoxy | >128 | >128 | >128 |
| Vancomycin | - | 1 | - | - |
| Ciprofloxacin | - | - | 0.25 | - |
| Fluconazole | - | - | - | 2 |
MIC: Minimum Inhibitory Concentration.
Table 2: Anticancer Activity (IC₅₀ Values in µM)
| Compound ID | Derivative Substitution | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| BBA-001 | Unsubstituted | 45.2 | 89.1 | 63.5 |
| BBA-002 | 4-Chloro | 12.8 | 25.4 | 18.9 |
| BBA-003 | 2,4-Dichloro | 5.1 | 10.2 | 7.8 |
| BBA-004 | 4-Nitro | 22.7 | 48.3 | 35.1 |
| BBA-005 | 4-Methoxy | 95.3 | >100 | >100 |
| Doxorubicin | - | 0.8 | 1.2 | 0.9 |
IC₅₀: Half-maximal inhibitory concentration.
Table 3: Enzyme Inhibition Assay (Esterase Activity)
| Compound ID | Derivative Substitution | % Inhibition at 10 µM | IC₅₀ (µM) |
| BBA-001 | Unsubstituted | 15.3 | >100 |
| BBA-002 | 4-Chloro | 65.8 | 8.9 |
| BBA-003 | 2,4-Dichloro | 89.2 | 2.1 |
| BBA-004 | 4-Nitro | 45.1 | 23.4 |
| BBA-005 | 4-Methoxy | 5.6 | >100 |
| Eserine | - | 98.5 | 0.05 |
Experimental Protocols & Visualizations
General High-Throughput Screening Workflow
The overall workflow for a high-throughput screening campaign is depicted below. This process involves primary screening of a compound library at a single concentration, followed by dose-response analysis of the initial "hits" to confirm activity and determine potency.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. High-throughput screening (HTS) of anticancer drug efficacy on a micropillar/microwell chip platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 13. mdpi.com [mdpi.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl Benzyloxyacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl Benzyloxyacetate.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process:
-
Step 1: Williamson Ether Synthesis - Synthesis of the intermediate, benzyloxyacetic acid, from a salt of glycolic acid and benzyl chloride.
-
Step 2: Fischer Esterification - Esterification of benzyloxyacetic acid with benzyl alcohol to yield the final product, this compound.
Overall Reaction Scheme:
Caption: Overall two-step synthesis pathway for this compound.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the reaction step.
Step 1: Williamson Ether Synthesis of Benzyloxyacetic Acid
Q1: What are the most common side products in the Williamson ether synthesis of benzyloxyacetic acid, and how can I minimize them?
A1: The most common side reaction is the E2 elimination of benzyl chloride to form stilbene, especially when using a strong, sterically hindered base. Another potential side product is the self-etherification of benzyl alcohol if it is present as an impurity in the benzyl chloride.
To minimize these side products:
-
Choice of Base: Use a non-hindered base like sodium hydroxide or potassium hydroxide.
-
Reaction Temperature: Maintain a moderate reaction temperature (50-100 °C) as higher temperatures can favor the elimination reaction.[1]
-
Purity of Reagents: Ensure the benzyl chloride is free from benzyl alcohol.
Q2: My yield of benzyloxyacetic acid is low. What are the potential causes and how can I improve it?
A2: Low yields can result from several factors. The table below outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Glycolic Acid | Ensure a stoichiometric amount or slight excess of a strong base (e.g., NaOH, KOH) is used. |
| Reaction with Solvent | Use a polar aprotic solvent such as DMF or DMSO, which will not react with the benzyl chloride.[2] |
| Inefficient Reaction Conditions | Optimize reaction time and temperature. Monitor the reaction progress using TLC.[1] |
| Hydrolysis of Benzyl Chloride | Ensure anhydrous reaction conditions to prevent the formation of benzyl alcohol from benzyl chloride. |
Q3: How do I choose the right solvent for the Williamson ether synthesis?
A3: The ideal solvent should be polar aprotic to dissolve the glycolic acid salt and not react with the electrophile (benzyl chloride).[2] Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile. Protic solvents like water or alcohols should be avoided as they can act as nucleophiles and react with benzyl chloride.
Step 2: Fischer Esterification of Benzyloxyacetic Acid with Benzyl Alcohol
Q1: The Fischer esterification is a reversible reaction. How can I drive the reaction towards the formation of this compound to improve the yield?
A1: To maximize the yield of the ester, the equilibrium of the reaction needs to be shifted to the product side. This can be achieved by:
-
Using an Excess of One Reactant: Employing an excess of either benzyloxyacetic acid or benzyl alcohol can push the equilibrium towards the product.[3][4] The choice of which reactant to use in excess often depends on cost and ease of removal after the reaction.
-
Removal of Water: Water is a byproduct of the esterification. Its continuous removal from the reaction mixture will drive the reaction forward. This is commonly achieved by using a Dean-Stark apparatus during reflux.[3]
Q2: What are the common side reactions during the Fischer esterification of benzyloxyacetic acid?
A2: The primary side reaction is the acid-catalyzed self-etherification of benzyl alcohol to form dibenzyl ether, especially at high temperatures.[3] To minimize this, it is crucial to control the reaction temperature and use a moderate amount of the acid catalyst.
Q3: I am observing incomplete conversion of my starting materials. What can I do?
A3: Incomplete conversion can be due to several factors. Refer to the troubleshooting workflow below.
Caption: Troubleshooting workflow for low conversion in Fischer esterification.
Q4: How should I purify the final product, this compound?
A4: After the reaction is complete, the typical workup involves:
-
Neutralization: Washing the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted benzyloxyacetic acid.[3]
-
Extraction: Extracting the product into an organic solvent like ethyl acetate.
-
Washing: Washing the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Solvent Removal: Removing the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography.[3]
Experimental Protocols
Step 1: Synthesis of Benzyloxyacetic Acid via Williamson Ether Synthesis
Materials:
-
Glycolic acid
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve glycolic acid in DMF.
-
Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide pellets. Stir until the NaOH is completely dissolved.
-
To this solution, add an equimolar amount of benzyl chloride dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the aqueous layer and wash the organic layer with water.
-
Extract the combined aqueous layers with diethyl ether.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the benzyloxyacetic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound via Fischer Esterification
Materials:
-
Benzyloxyacetic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyloxyacetic acid, benzyl alcohol (1.5-2 equivalents), and a catalytic amount of p-TsOH or H₂SO₄ (1-2 mol%).
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until no more gas evolves.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
The following tables provide representative data for reaction parameters that can be optimized to improve the yield of ester synthesis, based on analogous reactions.
Table 1: Effect of Catalyst on Esterification Yield (Benzyl Acetate Synthesis)
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | 1:1.2 | 120 | 2 | ~65 | [5] |
| p-TsOH | 1:1.5 | 110 | 4 | ~85 | [3] |
| Ionic Liquid [EMIM][HSO₄] | 1:1 | 110 | 4 | 90.3 | [6] |
| S-Fe-MCM-48 | 1:2 | 60 | 6 | 98.9 | [7] |
Table 2: Effect of Molar Ratio on Esterification Yield (Benzyl Acetate Synthesis)
| Molar Ratio (Acid:Alcohol) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1:1 | H₂SO₄ | 100 | 10 | 84.2 | [8] |
| 1:1.8 | FeCl₃/Carbon | Reflux | 2 | 89.1 | [5] |
| 1:2.5 | Fe₂(SO₄)₃ | Reflux | 2 | 67.1 | [5] |
| 2.5:1 | Phosphotungstic acid | Reflux | 2 | 90.0 | [5] |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. scispace.com [scispace.com]
- 6. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geniusjournals.org [geniusjournals.org]
Common side products in Benzyl Benzyloxyacetate synthesis and removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl Benzyloxyacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via two primary routes:
-
Fischer Esterification: This method involves the acid-catalyzed reaction of benzyloxyacetic acid with benzyl alcohol.
-
Williamson Ether Synthesis: This route utilizes the reaction of an alkali salt of benzyloxyacetic acid with benzyl chloride, or alternatively, an alkali salt of benzyl alcohol with a reactive derivative of benzyloxyacetic acid (e.g., benzyl chloroacetate).
Q2: What are the typical side products I can expect in my crude this compound?
A2: The side products largely depend on the synthetic route chosen. Common impurities include unreacted starting materials such as benzyl alcohol and benzyloxyacetic acid. Other significant byproducts can consist of dibenzyl ether, benzaldehyde, and benzoic acid.
Q3: My reaction mixture has turned dark or polymerized. What could be the cause?
A3: Polymerization is a common issue, particularly when using benzyl chloride or when strong acidic catalysts are used at elevated temperatures. Benzyl alcohol itself can also be prone to polymerization under acidic conditions.[1] To mitigate this, it is crucial to control the reaction temperature and use the catalyst in appropriate amounts.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These techniques will allow you to observe the consumption of starting materials and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Side reactions consuming starting materials. - Loss of product during workup. | - Extend the reaction time or gently increase the temperature, monitoring by TLC. - Use a milder catalyst or reaction conditions to minimize side reactions. - Ensure efficient extraction and careful separation of layers during the workup. |
| Presence of Unreacted Benzyl Alcohol | - Insufficient reaction time or temperature. - Inadequate amount of the other reactant. | - Reflux the reaction for a longer duration. - Use a slight excess of the other reactant to drive the reaction to completion. - Remove benzyl alcohol via fractional distillation under reduced pressure. |
| Presence of Unreacted Benzyloxyacetic Acid | - Incomplete esterification. - Insufficient catalyst. | - Increase the amount of acid catalyst or extend the reaction time. - Remove benzyloxyacetic acid by washing the organic layer with a mild base like 5% sodium bicarbonate solution. |
| Formation of Dibenzyl Ether | - Self-condensation of benzyl alcohol, especially under acidic conditions. | - Use a milder acid catalyst or a non-acidic route like the Williamson ether synthesis. - Separate from the product by fractional distillation, as dibenzyl ether has a higher boiling point. |
| Product is Yellow or Discolored | - Thermal decomposition during distillation. - Presence of impurities that are colored or degrade upon heating. | - Perform distillation under a high vacuum to lower the boiling point. - Pre-purify the crude product by washing with a sodium bicarbonate solution to remove acidic impurities before distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from benzyloxyacetic acid and benzyl alcohol.
Materials:
-
Benzyloxyacetic acid
-
Benzyl alcohol
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzyloxyacetic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Purification of Crude this compound
Objective: To remove common impurities from crude this compound.
A. Extractive Workup:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with 5% aqueous sodium bicarbonate solution to remove acidic impurities like unreacted benzyloxyacetic acid and benzoic acid.
-
Wash with water to remove any remaining bicarbonate and other water-soluble impurities.
-
Wash with brine to facilitate the separation of the aqueous and organic layers and to begin the drying process.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure.
B. Fractional Distillation:
-
Assemble a fractional distillation apparatus for vacuum distillation.
-
Place the crude, dried this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually reduce the pressure and begin heating.
-
Collect the fractions that distill at the expected boiling point of this compound at the given pressure, separating it from lower and higher boiling impurities.
Quantitative Data
The following table summarizes the physical properties of this compound and its common side products, which are crucial for planning purification strategies.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 256.29 | ~165-170 °C at 5 mmHg | Insoluble in water, soluble in organic solvents. |
| Benzyl Alcohol | 108.14 | 205 | Slightly soluble in water, miscible with organic solvents. |
| Benzyloxyacetic Acid | 166.17 | 137-139 °C at 0.6 mmHg | Slightly soluble in water, soluble in organic solvents. |
| Dibenzyl Ether | 198.26 | 298 | Insoluble in water, soluble in organic solvents. |
| Benzaldehyde | 106.12 | 179 | Slightly soluble in water, miscible with organic solvents. |
| Benzoic Acid | 122.12 | 249 | Slightly soluble in cold water, soluble in hot water and organic solvents. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Crude Benzyl Benzyloxyacetate by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Benzyl Benzyloxyacetate by column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a suitable stationary and mobile phase for the purification of this compound?
A1: For the purification of a moderately polar compound like this compound, normal-phase column chromatography using silica gel (230-400 mesh) as the stationary phase is highly effective. A common and good starting mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.3 for the this compound.[1][2] A typical starting point for TLC development is a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate.
Q2: What are the common impurities I might encounter in my crude this compound?
A2: Common impurities often depend on the synthetic route. If synthesized via a Williamson ether synthesis from an alkali salt of benzyloxyacetic acid and benzyl bromide, potential impurities include:
-
Unreacted Benzyl Bromide: This is a common impurity if an excess is used in the reaction. It is generally less polar than the product.
-
Benzyl Alcohol: This can be present as an impurity in the starting benzyl bromide or formed by its hydrolysis. Benzyl alcohol is more polar than the product.
-
Dibenzyl Ether: A potential byproduct from the self-condensation of benzyl alcohol or reaction of benzyl bromide with benzyl alcohol. It is a non-polar impurity.
-
Unreacted Benzyloxyacetic Acid: If the reaction did not go to completion, the starting carboxylic acid, which is very polar, might be present.
Q3: My compound is not stable on silica gel and I see streaking on the TLC plate. What should I do?
A3: Streaking or degradation on a silica gel plate can indicate that your compound is sensitive to the acidic nature of the silica.[3] To address this, you can:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen eluent containing a small amount of a base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites.[4]
-
Use an alternative stationary phase: Consider using neutral or basic alumina for the chromatography.[3][4]
-
Minimize contact time: Employ flash column chromatography instead of gravity chromatography to reduce the time the compound is in contact with the stationary phase.[4]
Q4: How much crude material can I load onto my column?
A4: For effective separation (flash chromatography), a general guideline is to load an amount of crude product that is 1-2% of the total mass of the silica gel used.[1] Overloading the column is a common reason for poor separation.
Q5: My product is eluting with the solvent front. What does this mean and how can I fix it?
A5: If your product elutes with the solvent front, the mobile phase is too polar.[1] You should start with a less polar solvent system. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. For example, if you are using an 8:2 hexane:ethyl acetate mixture, try 9:1 or even 95:5.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Co-elution of impurities with similar polarity.- Overloading the column. | - Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find the optimal separation conditions.[1]- Consider using a shallower gradient or isocratic elution with the optimized solvent system.- Reduce the amount of crude material loaded onto the column. |
| Product Elutes with the Solvent Front (Low Retention) | - The eluent is too polar. | - Start with a less polar solvent system, such as a higher hexane-to-ethyl acetate ratio (e.g., 95:5).[1]- Gradually increase the polarity of the eluent to elute the product. |
| No Compound Eluting from the Column | - The eluent is not polar enough.- The compound has decomposed on the column. | - Gradually increase the polarity of the eluent.[3] For very polar compounds, a system like dichloromethane/methanol might be necessary.- To check for decomposition, stir a small sample of the crude material with silica gel in the chosen eluent and monitor by TLC over time.[3] |
| Product is Contaminated with Unreacted Benzyl Bromide | - Benzyl bromide is less polar than the product and has a higher Rf. | - Begin the elution with a very non-polar solvent (e.g., 100% hexane) to wash the benzyl bromide off the column before increasing the polarity to elute the product.[1][5] |
| Product is Contaminated with Benzyl Alcohol | - Benzyl alcohol is more polar than the product and has a lower Rf. | - The benzyl alcohol will elute after the desired product. Ensure you do not collect fractions for too long after your product has eluted. Careful monitoring with TLC is key.[1] |
| Column Runs Dry | - Insufficient solvent added to the column reservoir. | - Always keep the silica gel bed submerged in the eluent. If the column runs dry, channels can form in the stationary phase, leading to poor separation. The column may need to be repacked. |
| Cracked or Channeled Silica Bed | - Improper packing of the column.- Swelling or shrinking of the silica gel due to changes in solvent polarity. | - Ensure the silica gel is packed as a uniform slurry.[6]- When running a gradient, change the solvent polarity gradually to avoid disturbing the packed bed. |
Data Presentation
The following tables provide representative data for the purification of a benzyl ester with a similar polarity to this compound. These values should be considered as a general guide.
Table 1: TLC Analysis of Crude Mixture
| Compound | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| Dibenzyl Ether (non-polar impurity) | 9:1 | ~0.8 |
| Benzyl Bromide (starting material) | 9:1 | ~0.7 |
| This compound (Product) | 9:1 | ~0.3 |
| Benzyl Alcohol (impurity/starting material) | 9:1 | ~0.1 |
| Benzyloxyacetic Acid (starting material) | 9:1 | ~0.0 (at the origin) |
Table 2: Expected Purity and Yield
| Stage | Typical Purity | Typical Yield |
| Crude Product | 60-80% | N/A |
| After Column Chromatography | >95% | 70-90% |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
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Dissolve a small amount of the crude this compound in a few drops of a volatile solvent like dichloromethane or ethyl acetate.
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Spot the dissolved sample onto a silica gel TLC plate.
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Develop the plate in a TLC chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., start with 9:1 v/v).[7]
-
Visualize the separated spots using a UV lamp (254 nm).
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Adjust the solvent system to achieve an Rf value of 0.2-0.3 for the product spot.[1] Increasing the ethyl acetate concentration will increase the Rf values of all components.[7]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing (Wet Slurry Method):
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 95:5 hexane:ethyl acetate).
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Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[6]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with the initial non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) to elute highly non-polar impurities like dibenzyl ether and unreacted benzyl bromide.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the this compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in Benzyl Benzyloxyacetate reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in Benzyl Benzyloxyacetate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two primary methods for synthesizing this compound are Fischer-Speier Esterification and Williamson Ether Synthesis.
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Fischer-Speier Esterification: This acid-catalyzed reaction involves the direct condensation of benzyloxyacetic acid and benzyl alcohol. It is a reversible reaction, and achieving high conversion often requires strategies to shift the equilibrium toward the product.[1]
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Williamson Ether Synthesis: This method involves the reaction of a salt of benzyloxyacetic acid (a carboxylate) with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This is an SN2 reaction and is generally irreversible, which can lead to higher yields under appropriate conditions.
Q2: My Fischer esterification of benzyloxyacetic acid with benzyl alcohol is resulting in a low yield. What are the likely causes and how can I improve it?
A2: Low yields in Fischer esterification are commonly due to the reversible nature of the reaction.[1] To enhance the yield, consider the following:
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Use an excess of one reactant: Employing an excess of the less expensive reactant, typically benzyl alcohol, can shift the equilibrium towards the formation of the ester.
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Remove water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials.[1] Azeotropic distillation using a Dean-Stark apparatus is a highly effective method for water removal.[1]
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Increase catalyst loading: Insufficient catalyst can lead to slow reaction rates. A modest increase in the amount of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can improve the conversion rate.
Q3: What are common side reactions to be aware of during the synthesis of benzyl esters?
A3: A significant side reaction, particularly when using strong acid catalysts like sulfuric acid, is the formation of dibenzyl ether from the self-condensation of benzyl alcohol.[2] Additionally, impurities in the starting materials, such as benzaldehyde in benzyl alcohol, can lead to the formation of unwanted byproducts.[3]
Q4: I am having difficulty purifying my this compound. What strategies can I employ?
A4: Purification challenges often arise from the presence of unreacted starting materials or side products with similar polarities to the desired ester. Effective purification strategies include:
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Aqueous Workup: Washing the crude product with a 5% sodium bicarbonate solution can remove unreacted benzyloxyacetic acid and the acid catalyst.[4] Subsequent washes with water and brine help remove water-soluble impurities.[4]
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Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.
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Column Chromatography: For high-purity requirements, column chromatography using silica gel is a common technique. Experimenting with different solvent systems (e.g., hexane/ethyl acetate mixtures) can optimize the separation.
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific issues that can lead to low conversion rates in this compound synthesis.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The acid catalyst may be old or deactivated by moisture. | Use a fresh, anhydrous acid catalyst. |
| Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier has not been overcome. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. | |
| Poor Quality Starting Materials: Impurities in benzyloxyacetic acid or benzyl alcohol can inhibit the reaction. | Ensure the purity of starting materials. Benzyl alcohol, for instance, should be free of aldehyde impurities.[3] | |
| Product Contaminated with Starting Materials | Incomplete Reaction: The reaction has not gone to completion. | Extend the reaction time or moderately increase the temperature. Ensure efficient stirring to improve contact between reactants. |
| Inefficient Purification: The workup procedure may not be effectively removing unreacted starting materials. | Improve the washing steps during the workup. For Fischer esterification, ensure complete neutralization of the acid catalyst with a base wash. Consider using column chromatography for more challenging separations. | |
| Formation of Significant Byproducts | Side Reactions: Conditions may be favoring side reactions, such as the formation of dibenzyl ether in Fischer esterification. | Optimize the reaction temperature; excessively high temperatures can promote side reactions. In Williamson ether synthesis, ensure the use of a primary benzyl halide to minimize elimination reactions. |
| Impure Reactants: Impurities in the starting materials can lead to the formation of byproducts. | Purify starting materials before use. For example, distill benzyl alcohol to remove non-volatile impurities. |
Data on Factors Affecting Benzyl Ester Yields
The following tables summarize the impact of various reaction parameters on the yield of benzyl acetate, a structurally similar ester. This data can provide valuable insights for optimizing this compound synthesis.
Table 1: Effect of Molar Ratio of Acetic Acid to Benzyl Alcohol on Benzyl Acetate Yield [2]
| Molar Ratio (Acetic Acid:Benzyl Alcohol) | Reaction Time (hours) | Catalyst | Yield (%) |
| 1.0:1.8 | 2.0 | FeCl3/carbon | 89.10 |
| 1.0:2.5 | 2.0 | Fe2(SO4)3 | 67.1 |
| 2.0:1.0 | 1.5 | (NH4)6[MnMo9O32]·8H2O | 80.4 |
| 2.5:1.0 | 2.0 | Phosphotungstic acid | 90.0 |
| 3.5:1.0 | 3.5 | tris(trimethylsilylmethyl)tin chloride | 91.5 |
| 1.4:1.0 | 1.0 | N-methylpyrrolidone hydrosulfate | 98.6 |
Table 2: Effect of Catalyst on Benzyl Acetate Yield [2][5]
| Catalyst | Molar Ratio (Acid:Alcohol) | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) |
| Strong acid cation exchange resin | 2.0:2.25 | 10 | 100 | 84.24 |
| (NH4)2 Ce (PO4)2 | - | - | 120 | - |
| 1-methyl-3-(3-sulfopropyl) imidazolium tungstophosphate | 2.0:1.0 | - | 110 | 95.52 |
Experimental Protocols
Fischer-Speier Esterification of Benzyloxyacetic Acid with Benzyl Alcohol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, combine benzyloxyacetic acid (1.0 equivalent), benzyl alcohol (1.5-3.0 equivalents), and a catalytic amount of a strong acid (e.g., 0.05 equivalents of p-toluenesulfonic acid or concentrated sulfuric acid). Add a solvent that forms an azeotrope with water, such as toluene or benzene.
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Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
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Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Purify further by vacuum distillation or column chromatography.
Williamson Ether Synthesis of this compound
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Salt Formation: In a round-bottom flask, dissolve benzyloxyacetic acid (1.0 equivalent) in a suitable solvent such as DMF or DMSO. Add a slight excess of a base (e.g., 1.1 equivalents of sodium hydride or potassium carbonate) and stir until the evolution of gas ceases, indicating the formation of the carboxylate salt.
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Reaction: Add benzyl bromide or benzyl chloride (1.0-1.2 equivalents) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture (typically 60-80 °C) and monitor its progress by TLC until the starting material is consumed.
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Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Pathways
Caption: Synthetic routes to this compound.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion rates.
Logical Relationships in Fischer Esterification
Caption: Key factors influencing Fischer esterification.
References
Technical Support Center: Optimizing Benzyl Benzyloxyacetate Formation
Welcome to the technical support center for the synthesis of Benzyl Benzyloxyacetate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this esterification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common method for synthesizing this compound is the Fischer-Speier esterification of benzyloxyacetic acid with benzyl alcohol, typically in the presence of an acid catalyst. The reaction involves the removal of water to drive the equilibrium towards the formation of the ester.
Q2: What are the recommended catalysts for this esterification?
Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used as catalysts.[1] Heterogeneous catalysts, such as acidic resins, and ionic liquids can also be employed to simplify purification.[2] For the analogous synthesis of benzyl acetate, ionic liquids like 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]) have shown excellent catalytic performance.[3]
Q3: How can I increase the yield of this compound?
To increase the yield, the reaction equilibrium must be shifted towards the product. This can be achieved by:
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Using an excess of one reactant: Typically, the less expensive or more easily removable reactant, such as benzyl alcohol, is used in excess.[1]
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Removing water: The continuous removal of water, a byproduct of the reaction, will drive the reaction forward. This is often accomplished using a Dean-Stark apparatus.[1]
Q4: What are the common side reactions to be aware of?
The most significant side reaction is the reverse reaction, the hydrolysis of the ester back to the starting materials.[1] Under strongly acidic conditions and at high temperatures, self-etherification of benzyl alcohol to form dibenzyl ether can also occur.[1][4]
Q5: How is the starting material, benzyloxyacetic acid, synthesized?
Benzyloxyacetic acid can be synthesized by reacting the sodium salt of benzyl alcohol (formed by reacting benzyl alcohol with a strong base like sodium hydride) with a haloacetic acid, such as bromoacetic acid.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature as needed.[1] |
| Ineffective water removal: The presence of water favors the reverse hydrolysis reaction. | - Ensure the Dean-Stark apparatus is functioning correctly.- Use anhydrous reagents and solvents.[4] | |
| Catalyst inactivity: The acid catalyst may be old, hydrated, or used in an insufficient amount. | - Use a fresh, anhydrous acid catalyst.- Optimize the catalyst loading (typically 1-5 mol%).[1] | |
| Formation of Significant Byproducts | Dibenzyl ether formation: High reaction temperatures and high catalyst concentrations can promote the self-etherification of benzyl alcohol.[1][4] | - Maintain a gentle reflux temperature.- Use the minimum effective amount of acid catalyst. |
| Unreacted starting materials: The reaction has not gone to completion. | - Increase the reaction time and/or temperature.- Ensure efficient water removal. | |
| Difficult Product Isolation | Emulsion formation during workup: This can lead to product loss. | - Add brine to the aqueous layer to break the emulsion. |
| Product is an oil and difficult to crystallize: Impurities can inhibit crystallization. | - Perform a thorough workup, including washing the organic phase with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted benzyloxyacetic acid and the acid catalyst.[1]- Purify the product using column chromatography. |
Data Presentation
The following tables summarize reaction conditions for the synthesis of benzyl acetate, a structurally related ester. These conditions can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Comparison of Catalysts for Benzyl Acetate Synthesis
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| [EMIM][HSO₄] | 1:1 | 110 | 4 | 90.34 | [3] |
| Strong acid cation exchange resin | 4:5 | 100 | 10 | 84.23 | [2] |
| FeCl₃/carbon | 1:1.8 | - | 2 | 89.10 | [2] |
| Phosphotungstic acid | 2.5:1 | - | 2 | 90.0 | [2] |
| N-methylpyrrolidone hydrosulfate | 1.4:1 | 110 | 1 | 98.6 | [2] |
Table 2: Effect of Molar Ratio and Reaction Time on Benzyl Acetate Yield (Catalyst: H-ZSM-5)[6]
| Molar Ratio (Acetic Acid:Benzyl Alcohol) | Reaction Time (h) | Acetic Acid Conversion (%) |
| 1:2 | 3 | ~30 |
| 1:4 | 3 | 37 |
| 1:6 | 3 | ~35 |
| 1:4 | 1 | ~20 |
| 1:4 | 2 | ~30 |
| 1:4 | 4 | ~40 |
| 1:4 | 5 | ~42 |
Experimental Protocols
Protocol 1: Synthesis of Benzyloxyacetic Acid[5]
-
Preparation: In a reaction flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the suspension in an ice-water bath. Slowly add benzyl alcohol. Stir until the bubbling ceases, indicating the formation of sodium benzylate.
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Williamson Ether Synthesis: To the same flask, add a solution of bromoacetic acid in THF dropwise over 10 minutes.
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Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.
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Workup: Quench the reaction by slowly adding a mixture of water and n-hexane. Separate the aqueous layer.
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Acidification and Extraction: Acidify the aqueous layer with concentrated hydrochloric acid. Extract the aqueous layer with diethyl ether.
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Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain benzyloxyacetic acid.
Protocol 2: Synthesis of this compound (Adapted from Fischer Esterification of Benzyl Acetate)[7]
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyloxyacetic acid and an excess of benzyl alcohol (e.g., 2-3 equivalents).
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Catalyst Addition: Add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, ~1-5 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction by TLC.
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Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
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Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted benzyloxyacetic acid. Be cautious of CO₂ evolution. Wash with water and then brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the two-stage synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
References
Preventing decomposition of Benzyl Benzyloxyacetate during workup
Topic: Preventing Decomposition of Benzyl Benzyloxyacetate During Workup
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the decomposition of this compound during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during workup?
A1: this compound is an ester and is therefore susceptible to hydrolysis, which is the primary decomposition pathway. This reaction cleaves the ester bond to form benzyl alcohol and benzyloxyacetic acid. The main factors that promote this decomposition during workup are exposure to acidic or basic aqueous solutions, elevated temperatures, and prolonged contact time with water.[1][2]
Q2: I suspect my this compound is decomposing during workup. What are the common signs?
A2: The most common indications of decomposition are a lower-than-expected yield of the final ester product and the appearance of impurities corresponding to the hydrolysis products: benzyl alcohol and benzyloxyacetic acid.[1] These can be detected and confirmed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).
Q3: Which specific workup steps carry the highest risk of causing ester hydrolysis?
A3: Aqueous wash steps are the highest-risk procedures.[1] This includes quenching the reaction with water or aqueous solutions and, most critically, neutralizing residual acid or base. Using strong bases like sodium hydroxide (NaOH) can lead to rapid and irreversible saponification (base-mediated hydrolysis) of the ester.[1]
Q4: Can I use a strong base like sodium hydroxide (NaOH) to neutralize my reaction mixture?
A4: It is strongly discouraged to use strong bases like NaOH for neutralization. Strong bases significantly accelerate the rate of ester hydrolysis in a process known as saponification.[1] It is recommended to use a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize any acid catalysts or acidic byproducts.[1][3]
Q5: How does temperature influence the stability of this compound during the workup?
A5: The rate of hydrolysis increases with temperature.[1] Therefore, it is crucial to keep the temperature as low as possible throughout the workup. Performing the reaction quench and all aqueous washes in an ice bath can significantly slow the kinetics of the hydrolysis reaction and preserve the integrity of the ester.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield & Presence of Starting Materials | Hydrolysis during Workup: The ester is breaking down into benzyl alcohol and benzyloxyacetic acid. | 1. Temperature Control: Cool the reaction mixture to 0°C in an ice bath before quenching and perform all aqueous washes with ice-cold solutions.[1] 2. pH Management: Avoid strong acids and bases. Neutralize acidic catalysts with a cold, saturated solution of a weak base like NaHCO₃.[1][2] 3. Minimize Water Contact: Perform extractions and washes efficiently to reduce the time the ester is in contact with the aqueous phase.[1] 4. Effective Drying: After the final wash, use a brine (saturated NaCl) wash to remove the bulk of dissolved water from the organic layer, followed by a thorough drying step with an anhydrous salt like Na₂SO₄ or MgSO₄.[1] |
| Emulsion Formation During Extraction | Insufficient Phase Separation: Can be caused by residual base or salts. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Allow the mixture to stand for a longer period. 3. If persistent, filter the entire mixture through a pad of Celite. |
| Product is Contaminated with Salt | Incomplete Removal of Aqueous Phase: Inadequate separation or drying. | 1. Ensure all of the aqueous layer is carefully removed after each wash. 2. After the final aqueous wash, perform a brine wash to help remove residual water and dissolved salts.[1] 3. Ensure the organic layer is thoroughly dried with an anhydrous drying agent before solvent evaporation.[1] |
Quantitative Stability Factors
| Parameter | Condition | Risk of Decomposition | Rationale |
| pH | Strong Base (e.g., NaOH, pH > 10) | High | Promotes rapid, irreversible saponification.[1] |
| Weak Base (e.g., NaHCO₃, pH ~8-9) | Low | Sufficient to neutralize acid without causing significant hydrolysis.[1] | |
| Strong Acid (e.g., HCl, pH < 2) | Moderate to High | Catalyzes the reversible hydrolysis reaction. | |
| Temperature | 60-70°C | High | The rate of hydrolysis increases significantly with temperature.[1] |
| Room Temperature (~20-25°C) | Moderate | Hydrolysis can still occur, especially over extended periods. | |
| Ice Bath (0-5°C) | Low | Low temperature slows the reaction kinetics considerably.[1] | |
| Contact Time | Prolonged (e.g., >30 min) | High | Longer exposure to aqueous acidic or basic conditions increases the extent of hydrolysis.[1] |
| Efficient (<10 min) | Low | Minimizes the opportunity for the decomposition reaction to occur. |
Recommended Experimental Protocol: Gentle Workup for this compound
This protocol is designed to isolate this compound while minimizing its hydrolytic decomposition.
-
Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath to cool it to 0-5°C.[1]
-
Quench the Reaction: If applicable, slowly add ice-cold deionized water to the reaction mixture while maintaining the temperature at 0-5°C with vigorous stirring.
-
Solvent Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization Wash: Add an equal volume of cold, saturated aqueous NaHCO₃ solution to the separatory funnel.[1][2]
-
Caution: Swirl the unstoppered funnel initially to control the evolution of CO₂ gas before stoppering and shaking. Vent the funnel frequently.[1]
-
Separate the layers and repeat the wash until no more gas evolves, indicating all acid has been neutralized.
-
-
Brine Wash: Wash the organic layer with an equal volume of cold, saturated aqueous NaCl (brine). This step helps remove residual water and reduces the solubility of the organic product in any remaining aqueous phase.[1]
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Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the agent until it no longer clumps together.
-
Isolation: Filter the organic solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude this compound.
-
Further Purification: If necessary, the crude product can be further purified by column chromatography or distillation.
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for this compound decomposition.
References
Technical Support Center: Efficient Synthesis of Benzyl Benzyloxyacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of benzyl benzyloxyacetate. The guidance provided is based on established principles of esterification, drawing parallels from the well-documented synthesis of similar esters, given the limited specific literature for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the esterification of benzyloxyacetic acid with benzyl alcohol. The most common methods involve acid catalysis, analogous to the Fischer-Speier esterification. Suitable catalysts include:
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Homogeneous Brønsted Acids: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are effective but can be corrosive and difficult to remove.
-
Heterogeneous Solid Acids: These are often preferred for their ease of separation and reusability. Examples include zeolites (e.g., H-ZSM-5, H-Beta), sulfated metal oxides, and strong acid cation exchange resins.[1][2][3][4]
-
Ionic Liquids: Certain ionic liquids, such as 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]), have shown high catalytic activity in similar esterifications.[5][6]
Q2: What are the recommended starting reaction conditions for this compound synthesis?
A2: As a starting point, reaction conditions can be adapted from the synthesis of benzyl acetate. Key parameters to consider are:
-
Molar Ratio: An excess of one reactant is often used to drive the reaction equilibrium forward. Using an excess of benzyl alcohol is common. A molar ratio of benzyloxyacetic acid to benzyl alcohol of 1:2 to 1:4 is a good starting point.[2][3]
-
Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent (if used) or the excess reactant. A range of 100-140°C is common.
-
Catalyst Loading: For solid acid catalysts, a loading of 2.5 to 10 wt.% relative to the carboxylic acid can be effective.[2] For homogeneous catalysts, a catalytic amount (1-5 mol%) is typical.[7]
-
Water Removal: As water is a byproduct of the esterification, its removal is crucial to achieve high yields. This is often accomplished using a Dean-Stark apparatus.[7][8]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively track the disappearance of the starting materials (benzyloxyacetic acid and benzyl alcohol) and the appearance of the product (this compound).
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the conversion and the presence of any side products.
-
Titration: The consumption of benzyloxyacetic acid can be monitored by titrating aliquots of the reaction mixture with a standard base.[1]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction is not proceeding, or the yield of this compound is very low.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Use a fresh catalyst: Ensure the acid catalyst has not been deactivated by moisture or other contaminants.[7] 2. Check catalyst loading: A higher catalyst loading might be necessary, but be cautious as too much catalyst can lead to side reactions.[2] |
| Insufficient Temperature | 1. Increase reaction temperature: Ensure the reaction is heated to a sufficient temperature to overcome the activation energy. Monitor the reflux rate. |
| Equilibrium Limitation | 1. Remove water: Use a Dean-Stark trap to continuously remove the water byproduct.[8] 2. Increase excess of one reactant: Use a larger excess of benzyl alcohol to shift the equilibrium towards the product.[3][8] |
| Steric Hindrance | 1. Prolong reaction time: Benzyloxyacetic acid is bulkier than acetic acid, which may slow down the reaction. Increase the reaction time and monitor progress. |
Formation of Impurities
Problem: The final product is contaminated with significant amounts of impurities.
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | 1. Optimize reaction conditions: See "Low or No Product Yield" section to drive the reaction to completion. 2. Improve purification: During workup, wash the organic layer with a sodium bicarbonate solution to remove unreacted benzyloxyacetic acid, followed by a water or brine wash to remove excess benzyl alcohol.[8] |
| Formation of Dibenzyl Ether | 1. Reduce catalyst concentration: This side reaction is more prevalent with high concentrations of strong acid catalysts. 2. Control temperature: Avoid excessively high temperatures.[9] |
| Oxidation of Benzyl Alcohol | 1. Use high-purity starting materials: Ensure the benzyl alcohol is free from aldehyde impurities.[9] 2. Consider an inert atmosphere: Running the reaction under nitrogen or argon can minimize oxidative side reactions.[8] |
| Dark, Tarry Substance Formation | 1. Reduce catalyst concentration and temperature: Polymerization can occur at high temperatures in the presence of strong acids.[7] |
Data Presentation
Table 1: Comparison of Catalysts for Benzyl Acetate Synthesis (Analogous System)
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |
| [EMIM][HSO₄] | 1:1 | 110 | 4 | 90.3 | [5][6] |
| H-ZSM-5 | 1:4 | 120 | 3 | 39.6 | [2] |
| Zeolite HX | 1:4 | 110 | 12 | 58.5 | [3] |
| PAFR 1a | 1:1.2 | 50 | 12 | 96 | [10] |
| H₂SO₄ | 1:1 | Reflux | 1 | 94.3 | [11] |
| Strong Acid Cation Exchange Resin | 4:5 | 100 | 10 | 84.2 | [12] |
Note: These conditions are for the synthesis of benzyl acetate and should be considered as a starting point for the optimization of this compound synthesis.
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add benzyloxyacetic acid (1.0 eq.), benzyl alcohol (2.0-4.0 eq.), and a suitable solvent (e.g., toluene, if necessary to facilitate water removal).
-
Catalyst Addition: Add the acid catalyst (e.g., 1-5 mol% of H₂SO₄ or TsOH, or 5-10 wt.% of a solid acid catalyst).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. Continue the reaction until no more water is collected or TLC/GC analysis indicates the consumption of the limiting reagent.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (until no more gas evolves), water, and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journal.bcrec.id [journal.bcrec.id]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. geniusjournals.org [geniusjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. scispace.com [scispace.com]
Managing exothermic reactions in Benzyl Benzyloxyacetate production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of Benzyl Benzyloxyacetate.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and potential safety hazards. This guide addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Rapid and Uncontrolled Temperature Increase
A sudden spike in temperature is a clear indicator of a runaway exothermic reaction.
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Immediate Actions:
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Immediately cease the addition of any reagents, especially the acid catalyst.
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Enhance cooling by ensuring the reaction flask has optimal contact with the cooling bath (e.g., ice-water or ice-salt bath).
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If the reaction is vigorous, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb excess heat.
-
-
Root Cause Analysis and Preventative Measures:
| Potential Cause | Preventative Measure |
| Too Rapid Addition of Catalyst | Add the acid catalyst (e.g., concentrated H₂SO₄) dropwise and slowly while continuously monitoring the internal reaction temperature. |
| Inadequate Cooling | Use a larger cooling bath and ensure the reaction flask is appropriately sized for the reaction volume to allow for efficient heat transfer.[1] |
| Poor Stirring | Ensure vigorous and consistent stirring to prevent the formation of localized hot spots where the reaction can accelerate uncontrollably.[1] |
| High Initial Reactant Concentration | Consider diluting the initial reaction mixture with a suitable solvent to provide a larger heat sink. |
Issue 2: Low Product Yield
Low yields are a common issue in esterification reactions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | The Fischer esterification of benzyloxyacetic acid and benzyl alcohol is a reversible reaction.[2][3] To drive the equilibrium towards the product, either use an excess of one reactant (typically the less expensive one) or remove water as it forms using a Dean-Stark apparatus.[2][3] |
| Catalyst Inactivity | Use a fresh, high-purity acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[2] |
| Side Reactions | At elevated temperatures, benzyl alcohol can undergo self-etherification to form dibenzyl ether.[3] Maintain a controlled temperature to minimize this side reaction. |
| Product Loss During Workup | During aqueous washes, ensure complete phase separation to avoid loss of the organic product layer. Use brine to help break up any emulsions that may form. |
Issue 3: Formation of Dark, Tarry Byproducts
The appearance of dark, viscous materials indicates product degradation or polymerization.
| Potential Cause | Corrective Action |
| Excessive Heat | Avoid overheating the reaction mixture. Maintain a gentle reflux and monitor the temperature closely. |
| High Catalyst Concentration | An excess of a strong acid catalyst can promote side reactions and charring. Use a catalytic amount, typically 1-5 mol%.[2] |
| Presence of Impurities | Ensure the starting materials (benzyloxyacetic acid and benzyl alcohol) are pure and free from contaminants that could catalyze polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound via Fischer Esterification?
A1: The primary exothermic step is the protonation of the carboxylic acid by the strong acid catalyst and the subsequent nucleophilic attack by the alcohol. While the overall esterification reaction is typically moderately exothermic, the initial mixing of reagents, especially the addition of a strong acid like sulfuric acid, can generate a significant amount of heat.[4]
Q2: How can I monitor the progress of the reaction to ensure it has gone to completion?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (benzyloxyacetic acid and benzyl alcohol) on a TLC plate. The reaction is complete when the starting material spots have disappeared or are very faint, and a new spot corresponding to the product, this compound, is prominent.
Q3: What are the key safety precautions to take when performing this esterification?
A3: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] The reaction should be conducted in a well-ventilated fume hood.[5] Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, adding it slowly to the reaction mixture.[6][7]
Q4: What are some common impurities I might find in my crude this compound?
A4: Common impurities include unreacted benzyloxyacetic acid and benzyl alcohol, the acid catalyst, water, and potential side products like dibenzyl ether.[3]
Q5: How can I effectively remove the acid catalyst during the workup procedure?
A5: The acid catalyst can be neutralized and removed by washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This should be done carefully as it will produce carbon dioxide gas, which can cause pressure buildup in a separatory funnel.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of a Fischer esterification for the synthesis of this compound.
Materials:
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Benzyloxyacetic acid
-
Benzyl alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
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Charging the Flask: To the round-bottom flask, add benzyloxyacetic acid, a molar excess of benzyl alcohol (e.g., 1.5 to 2 equivalents), and toluene.
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Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the limiting reagent). Caution: This addition is exothermic.
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Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected, and the reaction appears complete by TLC analysis.
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Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.
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Workup:
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Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
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Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table provides representative reaction parameters for a typical Fischer esterification. Optimal conditions for this compound synthesis should be determined empirically.
| Parameter | Typical Value Range | Notes |
| Reactant Molar Ratio (Alcohol:Acid) | 1.5:1 to 3:1 | Using an excess of the alcohol can help drive the reaction to completion. |
| Catalyst Loading (mol% of limiting reagent) | 1 - 5 mol% | Higher loadings can lead to side reactions and decomposition. |
| Reaction Temperature | 80 - 140 °C | Dependent on the solvent used for azeotropic water removal (e.g., refluxing toluene is ~111 °C). |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
| Typical Yield | 60 - 90% | Highly dependent on the efficiency of water removal and purification. |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. youtube.com [youtube.com]
- 2. geniusjournals.org [geniusjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5883290A - Process for producing benzyl acetate and benzyl alcohol - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Benzyl Benzyloxyacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address analytical challenges encountered during the synthesis and monitoring of Benzyl Benzyloxyacetate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their associated impurities?
A1: this compound is typically synthesized via two primary routes: Fischer Esterification or Williamson Ether Synthesis followed by esterification. Each route has a unique impurity profile.
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Fischer Esterification: This method involves the direct, acid-catalyzed reaction of benzyloxyacetic acid and benzyl alcohol.
-
Potential Impurities:
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Unreacted starting materials: benzyloxyacetic acid and benzyl alcohol.
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Side-products from self-condensation of benzyl alcohol, such as dibenzyl ether.
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Degradation products if excessive heat is applied.
-
-
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Williamson Ether Synthesis Route: This is a two-step process. First, a benzyl ether is formed, followed by esterification.
-
Potential Impurities from Step 1 (Williamson Ether Synthesis):
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Unreacted starting materials.
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Products of elimination side reactions, especially with secondary or tertiary alkyl halides.
-
-
Potential Impurities from Step 2 (Esterification):
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Similar impurities to the Fischer Esterification route.
-
-
Q2: Which analytical techniques are most suitable for monitoring this compound reactions?
A2: The choice of analytical technique depends on the specific requirements of the analysis (e.g., speed, resolution, structural information). Commonly used techniques include:
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High-Performance Liquid Chromatography (HPLC): Excellent for monitoring reaction progress, determining purity, and quantifying components in the reaction mixture. A reversed-phase method is typically employed.
-
Gas Chromatography (GC): Suitable for analyzing the volatile components of the reaction, such as starting materials and some byproducts. Due to the high boiling point of this compound, high-temperature GC may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present. ¹H NMR is particularly useful for monitoring the disappearance of reactant signals and the appearance of product signals.
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Mass Spectrometry (MS): Used for confirming the molecular weight of the product and identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns. It is often coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification.
Q3: What are the expected degradation pathways for this compound?
A3: this compound can degrade under certain conditions, primarily through hydrolysis of the ester bond. This can be catalyzed by either acid or base, yielding benzyloxyacetic acid and benzyl alcohol. Under strongly acidic conditions, cleavage of the benzyl ether bond is also possible.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Use a highly end-capped column. Add a competitive amine (e.g., triethylamine) to the mobile phase. Lower the mobile phase pH to suppress silanol ionization. |
| Column Overload | Reduce the injection volume. Dilute the sample. |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible. |
| Column Void | Replace the column. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Ensure adequate mixing if preparing online. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant temperature. |
| Pump Malfunction (Inconsistent Flow Rate) | Purge the pump to remove air bubbles. Check for leaks in the system. Service or replace pump seals if necessary. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injection. |
GC Analysis
Issue 3: Low or No Peak for this compound
| Possible Cause | Troubleshooting Steps |
| Compound is too high-boiling for the method | Use a high-temperature compatible column and GC program. Ensure injector and detector temperatures are appropriate. |
| Adsorption in the inlet or column | Use a deactivated liner and column. Consider derivatization to increase volatility. |
| Degradation in the hot injector | Lower the injector temperature. Use a pulsed splitless or cool on-column injection technique. |
Issue 4: Ghost Peaks
| Possible Cause | Troubleshooting Steps |
| Carryover from previous injection | Implement a thorough needle wash protocol. Inject a blank solvent run to confirm carryover. |
| Septum bleed | Use a high-quality, low-bleed septum. Lower the injector temperature if possible. |
| Contaminated carrier gas or gas lines | Use high-purity gas and install traps to remove contaminants. |
Reaction Monitoring & Impurity Profiling
Issue 5: Incomplete Reaction
| Possible Cause | Troubleshooting Steps |
| Insufficient catalyst or reagent | Verify the amount and activity of the catalyst/reagent. |
| Reaction has reached equilibrium | Use an excess of one reactant or remove a byproduct (e.g., water in Fischer esterification) to drive the reaction to completion. |
| Low reaction temperature | Increase the temperature, while monitoring for degradation. |
Issue 6: Unexpected Side-Products
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high | Lower the reaction temperature. |
| Presence of reactive impurities in starting materials | Purify starting materials before use. |
| Air or moisture sensitivity | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Protocol 2: General GC-MS Method for Impurity Identification
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280 °C (or optimized to prevent degradation).
-
Oven Program: Start at a suitable low temperature, then ramp to a high final temperature to elute this compound.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Protocol 3: ¹H NMR Sample Preparation for Reaction Monitoring
-
Procedure:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary.
-
Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃).
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Dry the extract over a drying agent (e.g., Na₂SO₄).
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Filter the solution directly into an NMR tube.
-
Acquire the ¹H NMR spectrum and integrate key signals corresponding to starting materials and the product.
-
Data Presentation
Table 1: Hypothetical HPLC Retention Times for a Typical Reaction Mixture
| Compound | Retention Time (min) |
| Benzyl alcohol | 3.5 |
| Benzyloxyacetic acid | 4.2 |
| Dibenzyl ether | 8.9 |
| This compound | 10.5 |
Table 2: Key ¹H NMR Chemical Shifts (in CDCl₃) for Reactants and Product
| Compound | Key Protons | Chemical Shift (ppm) |
| Benzyl alcohol | -CH₂- | ~4.7 |
| Benzyloxyacetic acid | -OCH₂-Ph | ~4.6 |
| This compound | -COOCH₂-Ph | ~5.2 |
| -OCH₂-Ph | ~4.6 | |
| -OCH₂-COO- | ~4.1 |
Visualizations
Caption: Workflow for the synthesis and analytical monitoring of this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
Strategies to minimize impurities in Benzyl Benzyloxyacetate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Benzyl Benzyloxyacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common methods for synthesizing this compound are the Williamson ether synthesis and Fischer-Speier esterification.
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Williamson Ether Synthesis: This method involves the reaction of a salt of benzyloxyacetic acid (a benzyloxyacetate) with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This is an SN2 reaction where the benzyloxyacetate anion acts as a nucleophile.
-
Fischer-Speier Esterification: This is an acid-catalyzed reaction between benzyloxyacetic acid and benzyl alcohol. The reaction is reversible and requires strategies to drive the equilibrium towards the formation of the ester product.[1]
Q2: What are the most common impurities I might encounter?
A2: The impurities largely depend on the synthetic route chosen.
-
From Williamson Ether Synthesis:
-
Unreacted Benzyl Halide: Incomplete reaction can leave residual benzyl halide.
-
Dibenzyl Ether: Formed from the reaction of benzyl halide with any residual benzyl alcohol or by self-condensation.
-
Elimination Products: If using a sterically hindered base or secondary/tertiary benzyl halides (less common for this synthesis), elimination reactions can occur.[2][3]
-
Unreacted Benzyloxyacetic Acid Salt: Incomplete reaction or improper stoichiometry.
-
-
From Fischer-Speier Esterification:
-
Unreacted Benzyloxyacetic Acid and Benzyl Alcohol: Due to the reversible nature of the reaction.
-
Dibenzyl Ether: Formed by the acid-catalyzed self-condensation of benzyl alcohol, especially at higher temperatures.
-
Polymerization Products of Benzyl Alcohol: Strong acid catalysts and high temperatures can promote the polymerization of benzyl alcohol.[4]
-
Benzaldehyde: Oxidation of the starting benzyl alcohol can lead to the formation of benzaldehyde.
-
Q3: How can I monitor the progress of my reaction to minimize unreacted starting materials?
A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques.
-
TLC: A simple and quick method to qualitatively track the disappearance of starting materials and the appearance of the product. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials and the product.
-
GC-MS: Provides a more quantitative analysis of the reaction mixture, allowing for the identification and relative quantification of starting materials, product, and byproducts.[5][6]
Q4: What are the recommended methods for purifying crude this compound?
A4: A multi-step purification strategy is often the most effective.
-
Aqueous Wash: The crude product should be washed with a 5% sodium bicarbonate solution to remove acidic impurities like unreacted benzyloxyacetic acid and the acid catalyst (in Fischer esterification). Subsequent washes with water and brine will remove water-soluble impurities and salts.
-
Drying: The organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Vacuum Distillation: This is an effective method for separating this compound from less volatile impurities.
-
Column Chromatography: For achieving very high purity, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction (Williamson Synthesis) | Ensure the use of a suitable polar aprotic solvent (e.g., DMF, DMSO) to facilitate the SN2 reaction. Use a slight excess of the more readily available reagent. Monitor the reaction by TLC or GC-MS until completion. |
| Equilibrium Not Shifted (Fischer Esterification) | Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent. Use an excess of one of the reactants (usually the less expensive one, benzyl alcohol). |
| Side Reactions Dominating | Williamson Synthesis: Use a primary benzyl halide to minimize elimination reactions.[2] Maintain a moderate reaction temperature. Fischer Esterification: Use a milder acid catalyst or a lower concentration of a strong acid to reduce polymerization of benzyl alcohol.[4] Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. |
| Poor Quality of Reagents | Use freshly distilled benzyl alcohol and benzyl halide to remove any oxidized impurities like benzaldehyde. Ensure the benzyloxyacetic acid is pure. |
Issue 2: Persistent Impurities After Purification
| Impurity | Potential Source | Recommended Removal Strategy |
| Unreacted Benzyl Alcohol | Incomplete Fischer esterification. | Careful vacuum distillation, as benzyl alcohol has a lower boiling point than the product. Alternatively, column chromatography can be effective. |
| Unreacted Benzyloxyacetic Acid | Incomplete Fischer esterification or Williamson synthesis. | Thorough washing of the organic phase with a weak base solution (e.g., 5% NaHCO₃) during the workup. |
| Dibenzyl Ether | Self-condensation of benzyl alcohol (Fischer esterification) or reaction with benzyl halide (Williamson synthesis). | Fractional distillation under reduced pressure can separate dibenzyl ether from the product. Column chromatography is also an effective separation method. |
| Benzyl Halide | Incomplete Williamson synthesis. | A chemical quench with a nucleophile like aqueous ammonia can be performed before the workup to convert the benzyl halide to benzylamine, which can then be removed by an acidic wash. |
Quantitative Data Summary
The following table provides representative data on the impact of different reaction conditions on the purity of this compound, based on typical outcomes for similar esterification and etherification reactions.
| Synthesis Method | Key Parameter | Condition | Typical Purity of Crude Product (%) | Major Impurities |
| Fischer Esterification | Catalyst | H₂SO₄ (conc.) | 75-85 | Unreacted starting materials, Dibenzyl ether, Polymerization products |
| p-Toluenesulfonic acid | 85-95 | Unreacted starting materials, Dibenzyl ether | ||
| Water Removal | No removal | 50-60 | Unreacted starting materials | |
| Dean-Stark | >90 | Minor unreacted starting materials | ||
| Williamson Synthesis | Solvent | Toluene | 70-80 | Unreacted starting materials, Dibenzyl ether |
| DMF | 85-95 | Minor unreacted starting materials | ||
| Base | NaH | >90 | Minor dibenzyl ether | |
| K₂CO₃ | 80-90 | Unreacted starting materials |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyloxyacetic acid (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution, followed by water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyloxyacetic acid (1 equivalent) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
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Workup: Quench the reaction by slowly adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Common impurities in this compound synthesis.
Caption: General purification workflow for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. agilent.com [agilent.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Benzyloxyacetate and Related Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for esters related to benzyl benzyloxyacetate. Due to the limited availability of published experimental NMR data for this compound, this document focuses on the characterization of the closely related methyl benzyloxyacetate, alongside the common laboratory reagents benzyl acetate and ethyl acetate. This comparison offers valuable insights into the spectral features of the benzyloxyacetate moiety and provides a foundational dataset for researchers working with similar structures.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for methyl benzyloxyacetate, benzyl acetate, and ethyl acetate. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data Comparison in CDCl₃
| Compound | Structure | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Methyl Benzyloxyacetate | 7.39 - 7.27 | m | 5H | C₆H₅- | |
| 4.65 | s | 2H | -O-CH₂-Ph | ||
| 4.04 | s | 2H | -O-CH₂-CO- | ||
| 3.76 | s | 3H | -O-CH₃ | ||
| Benzyl Acetate | 7.38 - 7.30 | m | 5H | C₆H₅- | |
| 5.12 | s | 2H | -O-CH₂-Ph | ||
| 2.10 | s | 3H | -CO-CH₃ | ||
| Ethyl Acetate [1] | 4.12 | q, J = 7.1 Hz | 2H | -O-CH₂-CH₃ | |
| 2.05 | s | 3H | -CO-CH₃ | ||
| 1.25 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |
Table 2: ¹³C NMR Data Comparison in CDCl₃
| Compound | Structure | Chemical Shift (δ, ppm) | Assignment |
| Methyl Benzyloxyacetate | 170.5 | C=O | |
| 137.4 | C (ipso, C₆H₅) | ||
| 128.5 | CH (ortho, C₆H₅) | ||
| 128.0 | CH (para, C₆H₅) | ||
| 127.8 | CH (meta, C₆H₅) | ||
| 73.4 | -O-CH₂-Ph | ||
| 68.2 | -O-CH₂-CO- | ||
| 52.1 | -O-CH₃ | ||
| Benzyl Acetate | 170.9 | C=O | |
| 136.0 | C (ipso, C₆H₅) | ||
| 128.5 | CH (ortho/meta, C₆H₅) | ||
| 128.2 | CH (para, C₆H₅) | ||
| 66.7 | -O-CH₂-Ph | ||
| 21.0 | -CO-CH₃ | ||
| Ethyl Acetate [1] | 171.1 | C=O | |
| 60.4 | -O-CH₂-CH₃ | ||
| 21.0 | -CO-CH₃ | ||
| 14.2 | -O-CH₂-CH₃ |
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for ester compounds, consistent with standard laboratory practices.
Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the ester sample for ¹H NMR, or 20-50 mg for ¹³C NMR, is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).
-
Filtration: The solution is filtered through a pipette containing a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1.0 s.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2.0 s.
Structural Assignment and Workflow
The structural assignment of the NMR signals is crucial for the unambiguous identification of the compound. The following diagram illustrates the chemical structure of methyl benzyloxyacetate and highlights the key proton environments.
Caption: Structure of Methyl Benzyloxyacetate with ¹H NMR assignments.
References
A Comparative Guide to the Analytical Techniques for Benzyl Benzyloxyacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of Benzyl Benzyloxyacetate. We will delve into the details of mass spectrometry (MS) analysis and explore alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific research needs, supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and mass-to-charge ratio of fragments. | Separation based on polarity and interaction with a stationary phase. | Provides structural information based on the magnetic properties of atomic nuclei. |
| Sample Type | Volatile and thermally stable compounds. | Non-volatile or thermally labile compounds. | Soluble compounds in a suitable deuterated solvent. |
| Primary Use | Identification and quantification. | Quantification and purification. | Structural elucidation and quantification. |
| Sensitivity | High (picogram to femtogram range). | Moderate to high (nanogram to picogram range). | Lower than MS and HPLC. |
| Selectivity | High, based on fragmentation patterns. | Moderate, based on retention time and detector response. | Very high, provides detailed structural information. |
| Quantitative Accuracy | Good, requires calibration curves. | Excellent, requires calibration curves. | Excellent, can be a primary ratio method (qNMR). |
| Throughput | High. | High. | Lower. |
Mass Spectrometry Analysis of this compound
While a publicly available mass spectrum for this compound is not readily found in major databases, its fragmentation pattern upon electron ionization (EI) can be predicted based on the well-understood fragmentation of similar esters, such as benzyl acetate and benzyl benzoate.
Predicted Fragmentation Pattern:
The this compound molecule is expected to undergo several key fragmentation pathways:
-
Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the formation of a benzyloxyacetyl cation (C₉H₉O₂⁺, m/z 149) or a benzyl cation (C₇H₇⁺, m/z 91).
-
Tropylium Ion Formation: The benzyl cation (m/z 91) is a very common and stable fragment in the mass spectra of compounds containing a benzyl group. It readily rearranges to the highly stable tropylium ion.
-
Loss of the Benzyloxy Group: Cleavage of the ester bond can lead to the loss of the benzyloxy radical (•OCH₂C₆H₅), resulting in an acylium ion (C₉H₉O⁺, m/z 133).
-
Other Fragmentations: Further fragmentation of the primary ions can occur, leading to smaller charged species.
Based on these principles, the major peaks in the electron ionization mass spectrum of this compound are predicted to be at m/z values of 91 (tropylium ion, likely the base peak), 107 (benzyloxy fragment), 149 (benzyloxyacetyl cation), and potentially a smaller molecular ion peak at m/z 242.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If necessary, perform a serial dilution to bring the concentration into the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic esters.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Mode: Splitless or split, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak to confirm the identity of the compound by comparing the observed fragmentation pattern with the predicted pattern.
-
For quantitative analysis, create a calibration curve using standard solutions of this compound of known concentrations.
Figure 1: GC-MS Workflow for this compound Analysis.
Alternative Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of compounds that are not sufficiently volatile or thermally stable for GC analysis. For a compound like this compound, a reverse-phase HPLC method would be most suitable.
Advantages over GC-MS:
-
Suitable for non-volatile and thermally labile compounds.
-
Generally offers better quantitative precision and accuracy.
-
Preparative HPLC can be used for isolation and purification.
Disadvantages:
-
Lower resolution compared to capillary GC.
-
Mass spectrometric detection (LC-MS) can be more complex and expensive than GC-MS.
Experimental Protocol: HPLC-UV Analysis
This protocol provides a general method for the quantitative analysis of this compound using HPLC with UV detection.
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Dilute the unknown sample with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
UV Detection Wavelength: Approximately 254 nm, corresponding to the absorbance of the benzene rings.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
Figure 2: HPLC-UV Workflow for Quantitative Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Furthermore, quantitative NMR (qNMR) has emerged as a powerful tool for determining the concentration of an analyte with high accuracy and precision, often without the need for a calibration curve of the analyte itself.
Advantages:
-
Provides detailed structural information, confirming the identity of the compound unequivocally.
-
qNMR can be a primary method of measurement, offering high accuracy without the need for an identical standard of the analyte.
-
Non-destructive technique.
Disadvantages:
-
Relatively low sensitivity compared to MS and HPLC.
-
Requires more expensive instrumentation and specialized expertise.
-
Lower throughput.
Experimental Protocol: Quantitative ¹H-NMR (qNMR) Analysis
This protocol describes a general procedure for the quantitative analysis of this compound using ¹H-NMR with an internal standard.
1. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a suitable internal standard. The internal standard should be stable, of high purity, and have a simple ¹H-NMR spectrum with at least one signal that does not overlap with the analyte signals (e.g., 1,4-dinitrobenzene or maleic anhydride).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay to ensure full relaxation of all protons, typically 5 times the longest T₁ relaxation time (a value of 30 seconds is often a safe starting point for quantitative work).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the analyte (this compound) and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)
Where:
-
C_analyte = Concentration of the analyte
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons giving rise to the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons giving rise to the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_IS = Mass of the internal standard
-
V = Volume of the solvent
-
Figure 3: Logical Flow of qNMR for Quantification.
Conclusion
The choice of analytical technique for the analysis of this compound depends on the specific goals of the study.
-
GC-MS is an excellent choice for rapid identification and quantification, particularly in complex mixtures, due to its high sensitivity and selectivity based on fragmentation patterns.
-
HPLC-UV is the preferred method for accurate and precise quantification, especially when dealing with samples that may not be suitable for GC analysis or when preparative separation is required.
-
NMR spectroscopy , particularly qNMR , offers the highest level of structural confirmation and can provide highly accurate quantitative results without the need for a specific standard of the analyte, making it a powerful tool for purity assessment and reference material characterization.
By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to select the most appropriate method for their analytical needs in the study of this compound.
The Efficacy of Benzyl Benzyloxyacetate as a Benzylating Agent: A Comparative Analysis
A comprehensive review of available scientific literature reveals a notable absence of studies evaluating Benzyl Benzyloxyacetate as a benzylating agent. While a thorough comparison with established reagents is therefore not feasible, this guide provides an overview of common benzylating agents, their mechanisms, and available experimental data to offer a contextual framework for researchers, scientists, and drug development professionals.
Due to the lack of published data on the use of this compound for benzylation, this guide will focus on presenting a comparative overview of widely used alternative benzylating agents. This information is intended to serve as a valuable resource for selecting appropriate reagents for O-benzylation reactions in organic synthesis.
Overview of Common Benzylating Agents
The benzylation of alcohols to form benzyl ethers is a crucial protecting group strategy in the synthesis of complex molecules. The ideal benzylating agent should offer high yields, mild reaction conditions, and broad functional group tolerance. Several classes of reagents have been developed to achieve this transformation, each with its own advantages and disadvantages. The most common of these include benzyl halides, benzyl triflates, and reagents that generate a benzyl cation equivalent under neutral conditions.
Comparative Data of Select Benzylating Agents
The following table summarizes key performance indicators for several common benzylating agents based on available literature. It is important to note that reaction outcomes are highly dependent on the specific substrate, base, solvent, and temperature used.
| Benzylating Agent | Typical Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Phenols | K₂CO₃ | Acetone | Reflux | Not Specified | 86-98 | [1] |
| Alcohols | NaH | DMF | 0 to RT | Not Specified | Not Specified | [2] | |
| Benzyl Chloride | Benzene | Basolite F300 (MOF) | Benzene | 80 | 0.25 | ~70 (selectivity) | [3] |
| 2-Benzyloxy-1-methylpyridinium triflate | Alcohols | MgO | Toluene | 90 | 24 | 75-95 | [4][5] |
| Benzyl trichloroacetimidate | Alcohols | Triflic acid (catalytic) | Not Specified | Not Specified | Not Specified | Not Specified | [2][5] |
Experimental Protocols for Common Benzylating Agents
Detailed experimental procedures are critical for reproducible results. Below are representative protocols for the O-benzylation of alcohols using established methods.
Protocol 1: O-Benzylation using Benzyl Bromide (Williamson Ether Synthesis)[2]
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.0 equiv)
-
Benzyl bromide (1.5–2.0 equiv)
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in dry DMF under an argon atmosphere.
-
Cool the solution to 0 °C and add sodium hydride, followed by the dropwise addition of benzyl bromide.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to 0 °C and quench with an excess of triethylamine.
-
Dilute the mixture with ethyl acetate and wash with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: O-Benzylation using 2-Benzyloxy-1-methylpyridinium triflate (in situ formation)[4][5]
Materials:
-
Alcohol (1.0 equiv)
-
2-Benzyloxypyridine (2.0 equiv)
-
Magnesium oxide (MgO, 2.0 equiv)
-
Methyl triflate (MeOTf, 2.0 equiv)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Celite®
Procedure:
-
Combine the alcohol, 2-benzyloxypyridine, and magnesium oxide in toluene.
-
Cool the mixture in an ice bath and add methyl triflate dropwise.
-
Remove the ice bath and heat the reaction mixture to 90 °C for 24 hours.
-
Cool the mixture to room temperature and filter through Celite®, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Reaction Mechanisms and Logical Workflow
The selection of a benzylating agent often depends on the specific requirements of the synthetic route, particularly the presence of other functional groups in the substrate.
Williamson Ether Synthesis
The reaction of an alcohol with a strong base to form an alkoxide, followed by nucleophilic substitution with a benzyl halide, is a classic and widely used method.
Caption: Williamson Ether Synthesis Pathway
Benzylation under Neutral Conditions
Reagents like 2-benzyloxy-1-methylpyridinium triflate are designed to avoid the use of strong bases or acids, making them suitable for substrates with sensitive functional groups. The active benzylating species is generated in situ.
Caption: Neutral Benzylation Workflow
Conclusion
While this compound remains an uncharacterized reagent for benzylation, a variety of effective alternatives are available to synthetic chemists. The choice of benzylating agent should be guided by the specific substrate, desired reaction conditions, and overall synthetic strategy. Benzyl halides offer a cost-effective and powerful option for robust substrates, while newer reagents provide milder conditions for more delicate molecules. Further research into novel benzylating agents could expand the toolkit available to chemists and enable more efficient and selective syntheses.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HPLC vs. GC-MS for Purity Analysis of Benzyl Benzyloxyacetate: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the optimal analytical technique is paramount for ensuring the purity and quality of synthesized compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of Benzyl Benzyloxyacetate, a key intermediate in various synthetic pathways.
This compound's molecular structure lends itself to analysis by both HPLC and GC-MS, making the choice between the two techniques dependent on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the desired analytical throughput.
At a Glance: HPLC vs. GC-MS
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching pg/mL levels, providing high sensitivity for trace impurity detection. |
| Specificity | Good, especially with selective detectors like Diode Array (DAD) or Mass Spectrometry (MS). | Excellent, the mass spectrometer provides structural information, aiding in the definitive identification of impurities. |
| Sample Preparation | Generally straightforward, involving dissolution in a suitable solvent. | May require derivatization for non-volatile impurities, though likely not necessary for the parent compound. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment due to the mass spectrometer. |
| Analysis Time | Can vary from a few minutes to over an hour, depending on the separation complexity. | Typically offers faster analysis times for volatile compounds. |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of compounds structurally similar to this compound, providing an estimate of the expected performance for each technique.
| Parameter | HPLC (UV Detection) | GC-MS |
| Limit of Detection (LOD) | ~0.86 µg/mL (for Benzyl Alcohol)[1] | ~0.03 µg/g (for Benzyl Chloride)[2] |
| Limit of Quantitation (LOQ) | ~2.5 µg/mL (for Benzyl Alcohol)[1] | ~0.1 µg/g (for Benzyl Chloride)[2] |
| Linearity (R²) | >0.999[1] | >0.999[2] |
| Precision (%RSD) | < 2%[3] | < 5%[2] |
| Accuracy/Recovery (%) | 98-102%[3] | 95-105%[2] |
Note: The data presented is for structurally related compounds and should be considered as a guideline. Method validation for this compound is essential to determine the precise performance characteristics.
Experimental Protocols
Detailed methodologies for analyzing this compound using HPLC and GC-MS are provided below. These protocols are based on established methods for similar aromatic esters and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD) or UV Detector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-10 min: 40-60% B, 10-12 min: 60-40% B, 12-15 min: 40% B[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[4] |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 10 µL[4] |
| Diluent | Acetonitrile/Water (1:1) |
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the sensitive detection and identification of this compound and its volatile impurities.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometer (Electron Ionization - EI)
-
Autosampler
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[2][5] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
Workflow for Purity Analysis
The following diagram illustrates the general workflow for purity analysis using both HPLC and GC-MS, from sample preparation to data analysis.
Caption: General workflow for purity analysis via HPLC and GC-MS.
Logical Decision Pathway for Method Selection
Choosing between HPLC and GC-MS depends on the specific analytical goals. The following diagram outlines a logical decision-making process.
Caption: Decision pathway for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound.
-
HPLC is a robust and versatile method, particularly advantageous for routine quality control where high throughput and lower operational costs are a priority. Its ability to analyze a wide range of compounds without the need for volatilization makes it a reliable choice for assessing the purity of this compound and its non-volatile impurities.
-
GC-MS excels in sensitivity and specificity. It is the preferred method when trace-level impurities need to be detected and identified. The mass spectral data provides invaluable structural information, which is critical for impurity profiling and understanding degradation pathways.
The ultimate choice of technique will depend on a careful consideration of the specific analytical needs, available instrumentation, and the regulatory requirements of the drug development process. For comprehensive characterization, the use of both techniques can be complementary, with HPLC providing quantitative purity data and GC-MS offering definitive identification of volatile impurities.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 3. jpionline.org [jpionline.org]
- 4. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation [scirp.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Validation of Benzyl Benzyloxyacetate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the validation of Benzyl Benzyloxyacetate synthesis. While a direct, detailed experimental protocol and complete spectroscopic data for this compound are not extensively available in published literature, this document outlines a highly probable synthesis route and predicts the expected spectroscopic characteristics based on closely related compounds. This guide will enable researchers to effectively plan and validate the synthesis of this target molecule.
Synthesis of this compound
The most plausible synthetic route to this compound involves a two-step process:
-
Synthesis of Benzyloxyacetic Acid: This precursor is synthesized from the reaction of chloroacetic acid and benzyl alcohol.
-
Esterification: Benzyloxyacetic acid is then esterified with benzyl alcohol to yield the final product, this compound.
Alternative Synthesis Methods
While the two-step process described above is a standard and reliable approach, other methods could be employed for the synthesis of this compound, offering potential advantages in terms of yield, reaction conditions, or scalability. These alternatives often involve different catalysts or reaction pathways for the esterification step.
| Method | Description | Potential Advantages | Potential Disadvantages |
| Fischer-Speier Esterification | Direct acid-catalyzed esterification of benzyloxyacetic acid with benzyl alcohol using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. | Simple procedure, readily available catalysts. | Harsh acidic conditions may not be suitable for sensitive substrates; requires removal of water to drive equilibrium. |
| Steglich Esterification | Esterification using dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). | Mild reaction conditions, high yields. | DCC is a known allergen; removal of dicyclohexylurea (DCU) byproduct can be challenging. |
| Mitsunobu Reaction | Reaction of benzyloxyacetic acid and benzyl alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). | Mild conditions, high yields, stereospecific for chiral alcohols. | Stoichiometric amounts of reagents are required, and byproducts can be difficult to remove. |
Experimental Protocols
Synthesis of Benzyloxyacetic Acid
This protocol is adapted from a known procedure for the synthesis of benzyloxyacetic acid.
Materials:
-
Chloroacetic acid
-
Benzyl alcohol
-
Potassium hydroxide (KOH), powdered
-
Tetrahydrofuran (THF)
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl), concentrated
-
Water
Procedure:
-
In a round-bottomed flask equipped with a stirrer and a condenser, dissolve benzyl alcohol in THF.
-
Slowly add powdered KOH to the solution while maintaining the temperature below 40°C.
-
Cool the resulting slurry to 10°C and add chloroacetic acid in portions.
-
Heat the reaction mixture to 70°C and stir for 1.5 hours.
-
After cooling to room temperature, add water and MTBE. Separate the layers.
-
Wash the aqueous layer with MTBE to remove excess benzyl alcohol.
-
Acidify the aqueous layer with concentrated HCl and extract the product with MTBE.
-
Concentrate the organic extracts under reduced pressure to obtain benzyloxyacetic acid.
Synthesis of this compound (Proposed)
This proposed protocol is based on a standard Fischer-Speier esterification.
Materials:
-
Benzyloxyacetic acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus and a condenser, dissolve benzyloxyacetic acid and benzyl alcohol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Validation
The validation of the synthesized this compound would rely on a combination of spectroscopic techniques to confirm its structure and purity. Below are the predicted and comparative spectroscopic data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the two benzyl groups and the methylene protons of the acetate moiety.
| Assignment | Predicted Chemical Shift (ppm) | Comparative Data: Methyl 2-(benzyloxy)acetate (ppm) |
| Aromatic protons (10H) | 7.2 - 7.4 (multiplet) | 7.3 - 7.4 (multiplet) |
| -O-CH₂-Ph (ester) | ~5.2 (singlet) | - |
| -O-CH₂-Ph (ether) | ~4.6 (singlet) | 4.6 (singlet) |
| -O-CH₂-C=O | ~4.1 (singlet) | 4.1 (singlet) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (ppm) | Comparative Data: Benzyl Acetate (ppm) |
| C=O (ester) | ~170 | 170.7 |
| Aromatic C (quaternary) | ~135-136 | 136.1 |
| Aromatic CH | ~128-129 | 128.1, 128.2, 128.6 |
| -O-CH₂-Ph (ether) | ~73 | - |
| -O-CH₂-C=O | ~68 | - |
| -O-CH₂-Ph (ester) | ~67 | 66.2 |
Infrared (IR) Spectroscopy
The IR spectrum is a crucial tool for identifying key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comparative Data: Benzyl Acetate (cm⁻¹) |
| C=O stretch (ester) | ~1750 | ~1745 |
| C-O stretch (ester) | ~1200-1250 | ~1225 |
| C-O-C stretch (ether) | ~1100-1150 | - |
| C-H stretch (aromatic) | ~3030-3100 | ~3030-3090 |
| C-H stretch (aliphatic) | ~2850-2950 | ~2950 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion [M]⁺: m/z = 256.1099 (for C₁₆H₁₆O₃)
-
Key Fragmentation Peaks (Predicted):
-
m/z = 91: Tropylium ion (C₇H₇⁺), characteristic of a benzyl group.
-
m/z = 107: Benzyloxy fragment (C₇H₇O⁺).
-
m/z = 149: Loss of benzyl radical.
-
Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Caption: Logical relationship of spectroscopic methods for structural confirmation.
Disclaimer: The provided experimental protocol for the synthesis of this compound and its predicted spectroscopic data are based on established chemical principles and data from analogous compounds. Researchers should perform their own optimizations and characterizations to validate their results.
A Detailed Guide to the Synthesis of Benzyl Benzyloxyacetate Utilizing a 2-Benzyloxypyridine-Mediated Esterification
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Modern Catalytic Approach to Benzyl Benzyloxyacetate Synthesis.
Due to a lack of direct comparative studies on various catalysts for the synthesis of this compound, this guide focuses on a highly effective and contemporary method utilizing a 2-benzyloxypyridine and methyl triflate catalytic system. This approach, adapted from a proven protocol for the synthesis of benzyl esters from carboxylic acids, offers high yields under neutral conditions, making it compatible with sensitive functional groups.[1][2]
Performance Data
The following table summarizes the quantitative data for the synthesis of a representative benzyl ester using the 2-benzyloxypyridine-mediated method. This data is presented as a strong proxy for the synthesis of this compound from benzyloxyacetic acid and benzyl alcohol under the same catalytic system.[1][2]
| Parameter | Value | Reference |
| Product | Benzyl Ester of Mosher's Acid | [1][2] |
| Catalyst System | 2-Benzyloxypyridine & Methyl Triflate | [1][2] |
| Acid Scavenger | Triethylamine | [1][2] |
| Reactants | Mosher's Acid, 2-Benzyloxypyridine | [1][2] |
| Solvent | Toluene | [1][2] |
| Reaction Temperature | 90 °C | [1][2] |
| Reaction Time | 24 hours | [1][2] |
| Yield | 98% | [1][2] |
Experimental Protocol
This section details the experimental methodology for the synthesis of this compound, adapted from the successful synthesis of a benzyl ester from a carboxylic acid using 2-benzyloxypyridine and methyl triflate.[1][2]
Materials:
-
Benzyloxyacetic acid
-
2-Benzyloxypyridine
-
Methyl triflate (MeOTf)
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Celite®
-
Dichloromethane (CH2Cl2)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
A solution of benzyloxyacetic acid (1.0 equivalent) and 2-benzyloxypyridine (2.0 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The solution is cooled to 0 °C in an ice bath.
-
Methyl triflate (2.0 equivalents) is added dropwise to the cooled solution, followed by the dropwise addition of triethylamine (2.0 equivalents).[1][2] The use of triethylamine is crucial as an acid scavenger.[1][2]
-
The reaction mixture is allowed to warm to ambient temperature and is then heated to 90 °C for 24 hours.[1][2]
-
After the reaction is complete, the mixture is cooled to ambient temperature.
-
The cooled reaction mixture is filtered through a pad of Celite® with the aid of dichloromethane.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield pure this compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound using the 2-benzyloxypyridine-mediated esterification protocol.
Caption: Experimental workflow for this compound synthesis.
Reaction Pathway
The reaction proceeds through the in situ formation of an active benzyl transfer reagent. Methyl triflate methylates the nitrogen atom of 2-benzyloxypyridine, creating a highly reactive pyridinium triflate salt.[1][2] This salt then acts as an excellent benzyl group donor for the esterification of the carboxylic acid.[1][2]
Caption: Simplified reaction pathway for the esterification.
References
Purity Assessment of Synthesized 2-Benzyloxybenzyl Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-benzyloxybenzyl chloride, a key intermediate in various pharmaceutical and organic synthesis applications. Objective comparisons of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are presented, supported by experimental data and detailed protocols to aid in the selection of the most suitable purity assessment strategy.
Synthesis of 2-Benzyloxybenzyl Chloride
The primary route for the synthesis of 2-benzyloxybenzyl chloride involves the chlorination of 2-benzyloxybenzyl alcohol. An alternative two-step approach begins with the Williamson ether synthesis of salicylaldehyde and benzyl bromide to form 2-benzyloxybenzaldehyde, followed by reduction to the corresponding alcohol and subsequent chlorination.
Primary Synthesis Route: Chlorination of 2-Benzyloxybenzyl Alcohol
A common and effective method for this conversion utilizes thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1]
Alternative Synthesis Route
This method involves two main stages:
-
Synthesis of 2-Benzyloxybenzaldehyde: Achieved through the reaction of salicylaldehyde with benzyl bromide.
-
Reduction to 2-Benzyloxybenzyl Alcohol: The intermediate aldehyde is then reduced to the corresponding alcohol.
-
Chlorination: The final step is the chlorination of the alcohol, as in the primary route.
Common impurities that may be present in the final product include unreacted 2-benzyloxybenzyl alcohol, and side-products such as 2-benzyloxybenzaldehyde and bis(2-(benzyloxy)benzyl) ether.[1]
Purity Assessment Methodologies
The purity of synthesized 2-benzyloxybenzyl chloride can be effectively determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, including the need for quantitation, impurity identification, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of 2-benzyloxybenzyl chloride.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It provides excellent sensitivity and structural information, which is invaluable for identifying unknown impurities.[2]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself. This technique provides a high degree of accuracy and precision.[2]
Comparison of Purity Assessment Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase.[3] | Separation of volatile compounds followed by mass-based detection.[4] | Quantification based on the integrated intensity of NMR signals relative to a certified internal standard.[2] |
| Primary/Secondary | Secondary method requiring a reference standard.[3] | Secondary method often used for identification and relative quantification. | Primary ratio method.[2] |
| Selectivity | High selectivity for separating structurally similar compounds.[3] | High resolving power for volatile compounds. | Excellent for structural elucidation and distinguishing isomers. |
| Sensitivity | Generally high, suitable for trace impurity analysis.[3] | Very high sensitivity, excellent for trace analysis.[5] | Lower sensitivity compared to chromatographic methods.[2] |
| Sample Throughput | Can be automated for high throughput. | Relatively fast analysis times per sample. | Slower due to longer acquisition times for high precision. |
| Impurity Identification | Requires collection of fractions for further analysis or a hyphenated technique like LC-MS. | Provides mass spectra for structural elucidation of unknown impurities.[2] | Provides detailed structural information of impurities if signals are resolved.[2] |
Experimental Protocols
Synthesis of 2-Benzyloxybenzyl Chloride from 2-Benzyloxybenzyl Alcohol
Materials:
-
2-Benzyloxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-benzyloxybenzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.[6]
-
Add a catalytic amount of DMF.[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Add thionyl chloride (1.1-1.5 equivalents) dropwise over 15-30 minutes, maintaining the temperature at 0 °C.[6]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, carefully pour the mixture into a cold, saturated solution of sodium bicarbonate to quench excess thionyl chloride.[6]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers, wash with water and then brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
The crude 2-benzyloxybenzyl chloride can be further purified by recrystallization or column chromatography on silica gel.[6]
HPLC Purity Assay
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[2]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C[2]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-benzyloxybenzyl chloride and any known impurities (e.g., 2-benzyloxybenzoic acid) in acetonitrile (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 100 µg/mL).[2]
-
Sample Solution: Accurately weigh and dissolve the synthesized 2-benzyloxybenzyl chloride in acetonitrile to a concentration of approximately 1 mg/mL.[2]
Data Analysis:
-
Identify the peaks by comparing retention times with the reference standards.
-
Calculate the purity using the area normalization method or by generating a calibration curve for each compound for higher accuracy.[2]
GC-MS Purity Analysis
Instrumentation:
-
GC-MS system
Chromatographic Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C).
-
MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range (e.g., 40-450 amu).
Sample Preparation:
-
Dissolve a small amount of the synthesized product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Analysis:
-
Identify the main component and any impurities by comparing their mass spectra with a library (e.g., NIST) and their retention times.
-
Estimate the relative purity by peak area percentage.
qNMR Purity Determination
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized 2-benzyloxybenzyl chloride.
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃).
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
Data Analysis:
-
Integrate a well-resolved, characteristic signal of 2-benzyloxybenzyl chloride (e.g., the benzylic CH₂Cl protons) and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
References
Benchmarking Benzyl Benzyloxyacetate: Data Unavailable for Direct Comparison
A comprehensive review of scientific literature and publicly available data reveals a significant lack of performance benchmarks and experimental protocols for Benzyl Benzyloxyacetate. While the chemical identity of this compound (CAS 30379-54-5) is confirmed, detailed information regarding its efficacy in specific applications, comparative performance against alternatives, and standardized testing methodologies is not presently available in the public domain.
Due to this absence of requisite data, a direct comparison guide for this compound that meets the core requirements of data-driven analysis and experimental validation cannot be constructed at this time.
Proposed Alternative: Benchmarking Benzyl Acetate
In contrast to the limited information on this compound, a wealth of data exists for the closely related compound, Benzyl Acetate (CAS 140-11-4). Benzyl Acetate is a widely used ester in various industrial applications, particularly in the fragrance and flavor industries, and as a solvent. Its performance characteristics are well-documented, and extensive experimental data is available.
Therefore, we propose to develop a comprehensive comparison guide on Benzyl Acetate , which would fulfill the user's original request for a data-rich, comparative analysis. This guide would include:
-
Performance in Fragrance Formulations: A comparative analysis of Benzyl Acetate's odor profile, substantivity, and fixative properties against other common fragrance ingredients.
-
Solvency Power: A data-driven comparison of Benzyl Acetate's ability to dissolve various resins and polymers versus alternative solvents.
-
Use in Polymer Systems: An evaluation of its performance as a plasticizer, including its effects on the mechanical properties of polymers, compared to standard plasticizers.
This proposed guide on Benzyl Acetate would feature:
-
Quantitative Data Tables: Summarizing key performance indicators for easy comparison.
-
Detailed Experimental Protocols: Providing methodologies for olfactive evaluation, solvency testing, and polymer analysis.
-
Mandatory Visualizations: Including Graphviz diagrams to illustrate chemical structures, experimental workflows, and logical relationships as originally requested.
We believe this pivot to Benzyl Acetate will provide a valuable and data-supported resource for researchers, scientists, and drug development professionals, in line with the original intent of the request.
Cross-Validation of Analytical Methods for Aromatic Esters: A Comparative Guide Using Benzyl Benzoate as a Model Compound
Introduction
The accurate and precise quantification of active pharmaceutical ingredients (APIs) and excipients is paramount for regulatory submissions and ensuring product quality. While the specific compound Benzyl Benzyloxyacetate is not widely documented in publicly available analytical literature, this guide provides a comparative analysis of common analytical techniques for a structurally similar aromatic ester, Benzyl Benzoate. This document serves as a resource for researchers, scientists, and drug development professionals by comparing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
The choice between HPLC-UV and GC-MS for the analysis of aromatic esters like Benzyl Benzoate depends on various factors, including the sample matrix, required sensitivity, and instrumentation availability.[1]
Comparison of Analytical Methods
The following table summarizes the validation performance of representative GC-MS and HPLC-UV methods for the quantification of Benzyl Benzoate. The data, compiled from various validation studies, illustrates the typical performance characteristics of each technique.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity |
| Selectivity | Very High | High |
| Sensitivity | Very High | Moderate to High |
| Linearity Range | Analyte dependent, typically in the ng/mL to µg/mL range | 150 µg/mL - 450 µg/mL[2] |
| Limit of Detection (LOD) | Lower (e.g., ng/mL) | Higher (e.g., µg/mL) |
| Limit of Quantification (LOQ) | Lower (e.g., ng/mL) | Higher (e.g., µg/mL) |
| Precision (%RSD) | Typically < 15% | Typically < 2% |
| Accuracy (% Recovery) | 88.19% to 111.77% | 99.79% to 100.39%[3] |
| Internal Standard | Deuterated analog (e.g., Benzyl Benzoate-d12) recommended[1] | A suitable, stable, and well-resolved compound |
Experimental Protocols
Detailed methodologies for the analysis of Benzyl Benzoate using GC-MS and HPLC-UV are provided below. These protocols are based on validated methods and are intended to serve as a guide for researchers.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high sensitivity and specificity, making it particularly suitable for the analysis of volatile and semi-volatile compounds like Benzyl Benzoate.[1]
1. Sample Preparation (Liquid-Liquid Extraction) [1]
-
Accurately weigh approximately 0.5 g of the sample into a 50 mL centrifuge tube.
-
Add a known amount (e.g., 10 µL) of a 1 µg/mL Benzyl Benzoate-d12 internal standard spiking solution.
-
Add 5 mL of deionized water and 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex or mix vigorously for 30 minutes to ensure thorough extraction.
-
Add approximately 5 g of anhydrous sodium sulfate to remove any residual water.
-
Centrifuge at 3000 x g for 30 minutes to separate the layers.
-
Carefully collect the upper organic layer (MTBE) and filter it through a 0.22 µm syringe filter into a GC vial.
2. Chromatographic Conditions [1]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, ramp to 125 °C at 3 °C/min, then to 230 °C at 7 °C/min, and finally to 300 °C at 20 °C/min, with a final hold.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification: Based on the peak area ratio of a characteristic ion of Benzyl Benzoate to its deuterated internal standard.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a versatile and widely used technique. These methods are generally robust, cost-effective, and readily available in most analytical laboratories. For Benzyl Benzoate, which possesses a chromophore, UV detection provides adequate sensitivity for many applications.[1]
1. Sample Preparation [4]
-
A sample concentration of 450 µg/mL of Benzyl Benzoate is prepared.[2]
-
Weigh approximately 150 mg of the formulation into a 50 mL volumetric flask.
-
Add 35 mL of methanol and vortex for 5 minutes.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions [4]
-
Column: Phenomenex Luna C8 (150 x 4.6 mm, 3.0 µm particle size) or a similar C8/C18 column.[4]
-
Mobile Phase: Gradient elution with Mobile Phase A (Deionized water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.5 mL/minute.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of two different analytical methods, such as HPLC and GC-MS.
Caption: Workflow for the cross-validation of two analytical methods.
References
Inter-laboratory comparison of Benzyl Benzyloxyacetate synthesis protocols
An inter-laboratory comparison of synthesis protocols for Benzyl Benzyloxyacetate cannot be provided at this time due to a lack of publicly available scientific literature and experimental data for this specific compound. Extensive searches have yielded no specific synthesis protocols, quantitative data, or detailed experimental methodologies for this compound.
The available research predominantly focuses on the synthesis of a related compound, Benzyl Acetate. While numerous protocols and comparative data exist for Benzyl Acetate, this information is not directly transferable to the synthesis of this compound.
Therefore, the core requirements of the request, including a data comparison table, detailed experimental protocols, and a comparative workflow diagram for this compound synthesis, cannot be fulfilled. Should information on the synthesis of this compound become available in the future, a comparative guide could be developed.
The Efficacy of Protecting Groups in Organic Synthesis: A Comparative Guide
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For researchers, scientists, and professionals in drug development, the ability to selectively shield a reactive functional group while transformations occur elsewhere in a molecule is a cornerstone of synthetic strategy. This guide provides a comprehensive comparison of traditional protecting groups for alcohols, focusing on their stability, ease of introduction and removal, and orthogonality.
While this guide will focus on well-established protecting groups, it is important to note the ongoing development of novel protective strategies. One such compound, benzyl benzyloxyacetate, has been considered for its potential role. However, a thorough review of the scientific literature reveals a lack of experimental data supporting its use as a protecting group. Therefore, this guide will concentrate on a comparative analysis of widely utilized and well-documented protecting groups: Benzyl ethers, Silyl ethers (represented by TBS), Acetals (represented by THP), and Esters (represented by Acetyl).
Comparative Analysis of Traditional Alcohol Protecting Groups
The ideal protecting group should be easily and selectively introduced in high yield, stable to a wide range of reaction conditions, and readily and selectively removed in high yield under mild conditions that do not affect other functional groups. The following sections provide a detailed comparison of common alcohol protecting groups against these criteria.
Data Presentation: Stability and Reaction Conditions
| Protecting Group | Structure | Common Protection Reagents | Typical Protection Conditions | Stability | Common Deprotection Reagents | Typical Deprotection Conditions |
| Benzyl (Bn) | R-O-Bn | Benzyl bromide (BnBr) or Benzyl chloride (BnCl), NaH | Anhydrous THF or DMF, 0 °C to rt | Stable to acidic and basic conditions, and many oxidizing and reducing agents.[1][2] | H₂, Pd/C | MeOH or EtOH, rt, atmospheric pressure |
| tert-Butyldimethylsilyl (TBS) | R-O-TBS | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | Anhydrous DMF, rt | Stable to basic conditions, many oxidizing and reducing agents. Labile to acidic conditions and fluoride ions.[3] | Tetrabutylammonium fluoride (TBAF) | THF, rt |
| Tetrahydropyranyl (THP) | R-O-THP | Dihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH) | Anhydrous CH₂Cl₂, rt | Stable to basic, organometallic, and reducing reagents. Labile to acidic conditions.[1] | Acetic acid, THF/H₂O | THF/H₂O (2:1), rt |
| Acetyl (Ac) | R-O-Ac | Acetic anhydride, Pyridine | CH₂Cl₂, 0 °C to rt | Stable to acidic conditions and some oxidizing agents. Labile to basic conditions. | K₂CO₃, MeOH | MeOH, rt |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a primary alcohol using these traditional protecting groups are provided below.
Benzyl (Bn) Protection and Deprotection
Protection of a Primary Alcohol with Benzyl Bromide:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the primary alcohol (1.0 eq.) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Benzyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of a Benzyl Ether by Hydrogenolysis:
-
To a solution of the benzyl-protected alcohol (1.0 eq.) in methanol or ethanol, a catalytic amount of 10% palladium on carbon (Pd/C) is added.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the deprotected alcohol.[4]
tert-Butyldimethylsilyl (TBS) Protection and Deprotection
Protection of a Primary Alcohol with TBSCl:
-
To a solution of the primary alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF), tert-butyldimethylsilyl chloride (1.5 eq.) is added in one portion at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction is quenched with water and the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of a TBS Ether with TBAF:
-
To a solution of the TBS-protected alcohol (1.0 eq.) in tetrahydrofuran (THF), a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) is added at room temperature.
-
The reaction mixture is stirred at room temperature for 1-4 hours (monitored by TLC).
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Tetrahydropyranyl (THP) Protection and Deprotection
Protection of a Primary Alcohol with DHP:
-
To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), a catalytic amount of p-toluenesulfonic acid monohydrate is added.
-
Dihydropyran (1.5 eq.) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 1-3 hours (monitored by TLC).
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of a THP Ether with Acetic Acid:
-
The THP-protected alcohol is dissolved in a 2:1 mixture of tetrahydrofuran (THF) and water.
-
Acetic acid is added to the solution.
-
The reaction mixture is stirred at room temperature for 8-12 hours (monitored by TLC).
-
The reaction is neutralized by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Acetyl (Ac) Protection and Deprotection
Protection of a Primary Alcohol with Acetic Anhydride:
-
To a solution of the primary alcohol (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, pyridine (2.0 eq.) and acetic anhydride (1.5 eq.) are added sequentially.
-
The reaction mixture is stirred at room temperature for 2-4 hours (monitored by TLC).
-
The reaction is quenched with water.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Deprotection of an Acetyl Ester with Potassium Carbonate:
-
To a solution of the acetyl-protected alcohol (1.0 eq.) in methanol, potassium carbonate (2.0 eq.) is added.
-
The reaction mixture is stirred at room temperature for 1-3 hours (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Synthetic Strategies
The selection of a protecting group is often guided by the overall synthetic plan, particularly the need for orthogonal deprotection strategies in the synthesis of complex molecules with multiple hydroxyl groups.
Caption: General workflow for the use of alcohol protecting groups.
Caption: Logical workflow for orthogonal protection and deprotection.
The Case of this compound: A Theoretical Perspective
This compound possesses structural features of both a benzyl ether and a benzyl ester. In theory, this bifunctional nature could offer unique reactivity, but it also presents significant challenges for its use as a protecting group.
-
Potential Synthesis: One could envision its synthesis through the esterification of benzyloxyacetic acid with benzyl alcohol.
-
Potential Deprotection: The deprotection of such a group would likely be unselective. The benzyl ester moiety would be susceptible to hydrogenolysis, the same conditions used to cleave benzyl ethers. Saponification would cleave the ester but could be problematic for base-sensitive substrates.
Given the lack of orthogonality and the absence of clear advantages over well-established protecting groups, it is understandable why this compound has not been adopted as a standard protecting group in organic synthesis. Future research may uncover specific applications where its unique properties are beneficial, but for now, the traditional protecting groups detailed in this guide remain the workhorses of synthetic chemistry.
References
Safety Operating Guide
Navigating the Disposal of Benzyl Benzyloxyacetate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Benzyl Benzyloxyacetate, ensuring the protection of personnel and the environment.
Immediate Safety and Disposal Protocols
The primary methods for the disposal of this compound involve either sending the material to a licensed chemical destruction facility or utilizing controlled incineration equipped with flue gas scrubbing to neutralize harmful combustion byproducts.[1] It is imperative to prevent the contamination of water sources, foodstuffs, and animal feed during storage and disposal. Under no circumstances should this compound be discharged into sewer systems.[1]
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before initiating any disposal activities, consult all applicable national and local regulations governing hazardous waste management.
-
Container Management: Keep this compound in its original, tightly sealed container.[2] Do not mix it with other chemical waste.[2][3] Uncleaned, empty containers should be treated as if they still contain the product.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves and safety glasses, when handling this compound.[4][5][6]
-
Spill Management: In the event of a spill, contain the material using an inert absorbent, such as sand or earth.[6][7] Collect the absorbed material and place it into a suitable, sealed container for disposal.[3][5][6][7] Ensure the spill area is well-ventilated.[7]
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the contained this compound waste through a licensed and approved hazardous waste disposal company.[1][3]
Hazard Profile and Safety Data
| Property | Value | Source |
| Flash Point | 90 °C (194 °F) | [6][8] |
| Auto-Ignition Temperature | 460 °C (860 °F) | [6][8] |
| Oral LD50 (Rat) | 2490 mg/kg | [8] |
| Dermal LD50 (Rabbit) | >5000 mg/kg | [8] |
| Aquatic Toxicity | Toxic to aquatic life. Harmful to aquatic life with long lasting effects. | [2][3][4] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Benzyl Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. hekserij.nl [hekserij.nl]
- 8. hmdb.ca [hmdb.ca]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
